methyl 2-(1H-pyrrol-1-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-pyrrol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYSLOCROREKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380238 | |
| Record name | Methyl 2-(1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10333-67-2 | |
| Record name | Methyl 2-(1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(1H-pyrrol-1-yl)benzoate (CAS: 10333-67-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(1H-pyrrol-1-yl)benzoate, with the CAS number 10333-67-2, is a chemical compound featuring a pyrrole ring linked to a methyl benzoate structure. While extensive research on the specific biological activities of this core molecule is not widely published, its structural motifs are present in various derivatives that have demonstrated significant pharmacological potential. This guide provides a comprehensive overview of the known properties of this compound, its synthesis, and explores the documented biological activities of its close derivatives, offering insights into its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol .[1][2] The table below summarizes its key physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 10333-67-2 | [1][2] |
| Molecular Formula | C₁₂H₁₁NO₂ | [2][3] |
| Molecular Weight | 201.22 g/mol | [2] |
| Boiling Point | 90 °C at 2 mmHg | [4] |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl 2-pyrrol-1-ylbenzoate, 1-(2-Methoxycarbonylphenyl)pyrrole | [2] |
| Purity | Typically available at ≥97% |
Synthesis and Characterization
The synthesis of this compound has been reported in the chemical literature. A common synthetic route involves the condensation of a suitable aniline derivative with a 1,4-dicarbonyl compound, a reaction known as the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route, based on established chemical principles, is outlined below.
Materials:
-
Methyl anthranilate
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
Procedure:
-
A mixture of methyl anthranilate and an equimolar amount of 2,5-dimethoxytetrahydrofuran is prepared in glacial acetic acid.
-
The reaction mixture is heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Caption: Synthetic workflow for this compound.
Biological Activity and Therapeutic Potential (Based on Derivatives)
While direct biological studies on this compound are limited in publicly available literature, research on its derivatives highlights the potential of this chemical scaffold in medicinal chemistry.
Antitubercular and Antibacterial Potential
A study on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives has demonstrated their potential as inhibitors of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), two crucial enzymes in Mycobacterium tuberculosis.[1][5] This suggests that the this compound core could serve as a valuable starting point for the development of novel antitubercular and antibacterial agents.
Table 1: Biological Activity of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate Derivatives [5]
| Compound Derivative | Target Organism/Enzyme | Activity (MIC/IC₅₀) |
| 5b | M. tuberculosis H37Rv | MIC: 0.8 µg/mL |
| 6d | M. tuberculosis H37Rv | MIC: 0.8 µg/mL |
| Various Derivatives | InhA (ENR) | IC₅₀: 9 to 51% inhibition at 50µM |
| Various Derivatives | MtDHFR | IC₅₀: 23 to 153 µM |
Antitumor Potential
Structurally related compounds, such as a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, have shown anti-tumoral effects on head and neck squamous cell carcinoma cell lines.[6] This compound was found to inhibit cell replication, block the cell cycle in the G2/M phase, and induce apoptosis.[6] These findings suggest that the pyrrole moiety, as present in this compound, is a key pharmacophore that could be exploited for the development of anticancer agents.
Experimental Protocols for Biological Evaluation (Hypothetical)
Based on the activities of its derivatives, the following experimental protocols could be employed to assess the biological potential of this compound.
In Vitro Cytotoxicity Assay
This protocol is designed to evaluate the cytotoxic effects of the compound on human cell lines.
Materials:
-
Human cell lines (e.g., HEK293, colon, or neuronal cells)[7]
-
Cell culture medium and supplements
-
This compound
-
WST-1 or MTT reagent
-
96-well plates
-
Incubator (37 °C, 5% CO₂)
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plates for 24-48 hours.
-
Add the WST-1 or MTT reagent to each well and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Caption: Workflow for in vitro cytotoxicity testing.
Future Directions
The available literature suggests that this compound is a promising scaffold for medicinal chemistry. Future research should focus on:
-
Direct Biological Screening: Evaluating the core compound for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
-
Lead Optimization: Synthesizing and testing a library of derivatives to establish structure-activity relationships (SAR) and identify more potent and selective compounds.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which the active derivatives exert their biological effects.
Conclusion
This compound is a readily synthesizable compound whose core structure is found in molecules with demonstrated antitubercular and antitumor activities. While direct biological data on this specific compound is scarce, the evidence from its derivatives strongly supports its potential as a valuable building block in the design and development of new therapeutic agents. Further investigation into the biological properties of this compound and its analogues is warranted to fully explore its therapeutic potential.
References
- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.10333-67-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1H-pyrrol-1-yl)benzoate is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzoate ring N-substituted with a pyrrole moiety, presents a scaffold for the development of novel molecules with potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. While experimental data for some properties are limited, computed values provide useful estimates for research and development purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| Boiling Point | 90 °C at 2 mmHg | Chemical Information Services[2] |
| Melting Point | Not available | Chemical Information Services[2] |
| XLogP3-AA (Computed) | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 201.078978594 Da | PubChem[1] |
| Topological Polar Surface Area | 31.2 Ų | PubChem[1] |
| CAS Number | 10333-67-2 | Chemical Information Services[2] |
Synthesis
Experimental Protocol: Synthesis via Ullmann Condensation
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate (1.0 eq), pyrrole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Caption: Synthesis workflow for this compound.
Analytical Characterization
The structure and purity of synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate and pyrrole rings, as well as a singlet for the methyl ester protons. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the structure of the compound.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include the C=O stretch of the ester group (typically around 1720 cm⁻¹), C-O stretching vibrations, and C-H and C=C stretching and bending vibrations of the aromatic rings.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) corresponding to the molecular weight of the compound is expected. The fragmentation pattern can provide further structural information. For N-aryl pyrroles, fragmentation may involve cleavage of the bond between the two rings and fragmentation of the ester group.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.
Caption: Analytical workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activities and associated signaling pathways of this compound. However, the pyrrole and benzoate moieties are present in numerous biologically active compounds. For instance, various pyrrole derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.[6] Similarly, some benzoate derivatives have been explored as enzyme inhibitors.[7]
Given the absence of specific data for the title compound, a hypothetical signaling pathway cannot be accurately depicted. Researchers are encouraged to perform biological screening assays, such as cytotoxicity assays against cancer cell lines, antimicrobial assays, or enzyme inhibition assays, to elucidate the potential biological effects of this compound. Should any significant activity be observed, further studies would be warranted to determine the underlying mechanism of action and the signaling pathways involved.
Conclusion
This technical guide has summarized the available physicochemical data for this compound and provided detailed, representative experimental protocols for its synthesis and analytical characterization. While data on its biological activity is currently limited, its chemical structure suggests potential for further investigation in drug discovery and development. The methodologies and data presented herein provide a valuable resource for researchers and scientists working with this and related compounds.
References
- 1. This compound | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
methyl 2-(1H-pyrrol-1-yl)benzoate molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1H-pyrrol-1-yl)benzoate is an aromatic organic compound featuring a benzoate group substituted with a pyrrole ring. This molecular scaffold is of significant interest to the medicinal chemistry and drug development community. The pyrrole moiety is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of this compound and its derivatives.
Molecular Structure and Properties
The molecular structure of this compound consists of a methyl ester of benzoic acid with a 1H-pyrrol-1-yl group attached at the ortho position of the benzene ring.
Chemical Formula: C₁₂H₁₁NO₂
Molecular Weight: 201.22 g/mol [1][2]
IUPAC Name: this compound[1]
SMILES: COC(=O)C1=CC=CC=C1N2C=CC=C2[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Boiling Point | 90 °C at 2 mmHg | [2] |
| Appearance | Not specified | |
| Solubility | Poorly soluble in water, miscible with organic solvents | Inferred |
| CAS Number | 10333-67-2 | [1] |
Synthesis
The synthesis of this compound can be effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction involves the coupling of an aryl halide with an amine, in this case, methyl 2-halobenzoate and pyrrole. Below is a detailed experimental protocol based on established procedures for similar N-arylation reactions.[3][4]
Experimental Protocol: Ullmann Condensation Synthesis
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrole
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol (or other high-boiling polar solvent like DMF or NMP)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 2-bromobenzoate (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) oxide (0.1 equivalents).
-
Addition of Solvent and Reagents: Add 2-ethoxyethanol to the flask, followed by the addition of pyrrole (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 135°C for 2-ethoxyethanol) with vigorous stirring.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and wash with brine (2 times).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Diagram of the Synthetic Workflow:
References
Spectroscopic and Synthetic Profile of Methyl 2-(1H-pyrrol-1-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for methyl 2-(1H-pyrrol-1-yl)benzoate. The information is compiled from available chemical literature and databases to serve as a valuable resource for researchers in medicinal chemistry and materials science.
Core Spectroscopic Data
This compound (C₁₂H₁₁NO₂) is a substituted aromatic ester with a molecular weight of 201.22 g/mol .[1][2] The following tables summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in searched resources |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in searched resources |
Note: While PubChem indicates the availability of a ¹³C NMR spectrum for this compound, the specific chemical shift data is not publicly accessible in the searched databases.[1]
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in searched resources |
Note: PubChem and SpectraBase reference the existence of FTIR spectra for this compound, however, the detailed absorption bands are not provided in the available search results.[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available in searched resources |
Experimental Protocols
A definitive, detailed experimental protocol for the synthesis and spectroscopic analysis of this compound is referenced in the Journal of Heterocyclic Chemistry.[2] While the full text of this article could not be accessed for this guide, a general synthetic approach and standard analytical procedures are outlined below based on common organic chemistry practices.
Synthesis of this compound
The synthesis of this compound has been reported in the Journal of Heterocyclic Chemistry, 25, p. 1003 (1988).[2] A plausible synthetic route involves the reaction of methyl 2-aminobenzoate with 2,5-dimethoxytetrahydrofuran under acidic conditions, a variation of the Paal-Knorr pyrrole synthesis.
General Procedure:
-
Methyl 2-aminobenzoate is dissolved in a suitable solvent, such as acetic acid.
-
2,5-Dimethoxytetrahydrofuran is added to the solution.
-
The reaction mixture is heated to reflux for a specified period.
-
Upon completion, the reaction is cooled, and the product is isolated by extraction and purified using techniques like column chromatography.
Spectroscopic Characterization
The following are general protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz).
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Ionization Method: Electron ionization (EI) is a common method for this type of molecule.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Methyl 2-(1H-pyrrol-1-yl)benzoate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the available physicochemical properties of methyl 2-(1H-pyrrol-1-yl)benzoate, a compound of interest for researchers, scientists, and drug development professionals. While quantitative solubility data in organic solvents is not publicly available, this document offers insights into its expected solubility, alongside a detailed synthesis protocol for a closely related analogue, and contextualizes its relevance in drug discovery.
Physicochemical Properties
This compound, with the chemical formula C₁₂H₁₁NO₂, is a molecule with a molecular weight of 201.22 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| CAS Number | 10333-67-2 | ChemicalBook[2] |
| Boiling Point | 90 °C at 2 mmHg | a-connect[3] |
| Melting Point | Not available | a-connect[3] |
| Density | Not available | a-connect[3] |
Solubility Profile
Quantitative experimental data on the solubility of this compound in various organic solvents could not be located in publicly accessible literature and databases. However, a qualitative assessment of its expected solubility can be made based on its molecular structure.
The molecule possesses both polar (the methyl ester group) and non-polar (the phenyl and pyrrole rings) regions. This amphiphilic nature suggests it is likely to be soluble in a range of organic solvents. Following the principle of "like dissolves like," it is expected to exhibit good solubility in moderately polar aprotic solvents such as:
-
Dichloromethane
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Acetone
It is anticipated to have moderate solubility in polar protic solvents like:
-
Methanol
-
Ethanol
And lower solubility in non-polar solvents such as:
-
Hexane
-
Toluene
It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems to ensure accurate and reproducible results in their studies.
Experimental Protocol: Synthesis of a Structural Analogue
While a specific protocol for the synthesis of this compound was not found, a detailed experimental procedure for a closely related compound, methyl 2-(pyrrolidin-1-yl)benzoate, is available. This protocol, based on an Ullmann condensation, provides a valuable reference for the synthesis of N-aryl benzoates.[4]
Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Ullmann Condensation[4]
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrolidine
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
100 mL round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[4]
-
Addition of Solvent and Reagent: Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[4]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.[4]
-
Pour the mixture into a separatory funnel containing 50 mL of water.[4]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[4]
-
Combine the organic layers and wash with brine (2 x 30 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2-(pyrrolidin-1-yl)benzoate.[4]
Visualizing the Synthesis and Drug Discovery Logic
To further aid researchers, the following diagrams illustrate the experimental workflow for the synthesis of the analogue and the logical framework for the development of pyrrole derivatives as therapeutic agents.
References
The Genesis of N-Aryl Pyrroles: A Technical Guide to Their Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational discoveries and initial synthetic routes to N-aryl pyrrole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We delve into the pioneering work of Paal, Knorr, and Clauson-Kaas, presenting their groundbreaking methodologies with detailed experimental protocols and quantitative data from early reports. This document serves as a comprehensive resource for understanding the historical context and fundamental chemistry that paved the way for the development of numerous N-aryl pyrrole-containing drugs and functional materials.
The Paal-Knorr Synthesis: A Cornerstone in Pyrrole Chemistry
The discovery of a direct and versatile method for the synthesis of pyrroles by Carl Paal and Ludwig Knorr in 1885 marked a significant milestone in heterocyclic chemistry.[1][2] Their approach, now famously known as the Paal-Knorr synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, providing a straightforward route to a wide variety of substituted pyrroles, including the N-aryl derivatives.[3][4] This reaction remains one of the most widely used methods for constructing the pyrrole ring due to its reliability and the ready availability of the starting materials.
First Synthesis of an N-Aryl Pyrrole: 2,5-Dimethyl-1-phenylpyrrole
One of the earliest examples of an N-aryl pyrrole synthesis is the reaction of acetonylacetone (hexane-2,5-dione) with aniline to produce 2,5-dimethyl-1-phenylpyrrole. This reaction proceeds via the formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Quantitative Data for the Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
The following table summarizes the reactants, conditions, and yield for a representative microscale synthesis of 2,5-dimethyl-1-phenylpyrrole based on the principles of the original Paal-Knorr reaction.[5]
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Time | Yield (%) |
| Aniline (2.0 mmol) | Hexane-2,5-dione (2.0 mmol) | Methanol | Conc. HCl (1 drop) | Reflux | 15 min | ~52 |
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol details a microscale procedure for the synthesis of 2,5-dimethyl-1-phenylpyrrole.[5]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After cooling, add 5.0 mL of 0.5 M hydrochloric acid while keeping the mixture cool in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture.
-
The expected yield of 2,5-dimethyl-1-phenylpyrrole is approximately 178 mg (52%).
Workflow for the Paal-Knorr Synthesis of an N-Aryl Pyrrole
The Clauson-Kaas Synthesis: An Alternative Route to N-Substituted Pyrroles
In 1952, Niels Clauson-Kaas and Zdenĕk Tyle reported a novel method for the preparation of N-substituted pyrroles, which has become known as the Clauson-Kaas synthesis.[6] This reaction involves the treatment of a primary amine with a 2,5-dialkoxytetrahydrofuran in an acidic medium, typically acetic acid.[1][6] The reaction proceeds through the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to a succinaldehyde derivative, which then undergoes condensation with the primary amine to form the N-substituted pyrrole.[6]
Synthesis of N-Phenylpyrrole
The Clauson-Kaas reaction provides an efficient route for the synthesis of N-phenylpyrrole from aniline and 2,5-dimethoxytetrahydrofuran. This method is particularly useful for preparing pyrroles that are unsubstituted on the pyrrole ring itself.
Quantitative Data for the Clauson-Kaas Synthesis of N-Phenylpyrrole
The following table summarizes the reactants and conditions for a modern, microwave-assisted adaptation of the Clauson-Kaas synthesis of N-phenylpyrrole.[1]
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Temperature (°C) | Time | Yield (%) |
| Aniline (2.00 mmol) | 2,5-Dimethoxytetrahydrofuran (2.00 mmol) | Glacial Acetic Acid | 170 | 10 min | High (not specified) |
Experimental Protocol: Clauson-Kaas Synthesis of N-Phenylpyrrole (Microwave-Assisted)
This protocol describes a microwave-assisted procedure for the synthesis of N-phenylpyrrole.[1]
Materials:
-
Aniline (182 µL, 2.00 mmol)
-
2,5-Dimethoxytetrahydrofuran (258 µL, 2.00 mmol)
-
Glacial Acetic Acid (4 mL)
Procedure:
-
To a 2-5 mL microwave vial containing a magnetic stir bar, add glacial acetic acid (4 mL).
-
Add aniline (182 µL, 2.00 mmol) and 2,5-dimethoxytetrahydrofuran (258 µL, 2.00 mmol) to the vial.
-
Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C with a pre-stirring of 20 seconds.
-
After cooling, uncap the reaction vessel and pour the contents into a beaker of ice.
-
The N-phenylpyrrole product can then be isolated and purified using standard techniques such as extraction and chromatography.
Workflow for the Clauson-Kaas Synthesis of an N-Aryl Pyrrole
Conclusion
The pioneering work of Paal, Knorr, and Clauson-Kaas laid the fundamental groundwork for the synthesis of N-aryl pyrrole derivatives. The Paal-Knorr synthesis, with its direct use of 1,4-dicarbonyl compounds and primary aromatic amines, and the Clauson-Kaas reaction, utilizing 2,5-dialkoxytetrahydrofurans, represent the core historical methods for accessing this important class of compounds. While numerous modern adaptations have improved yields, reaction times, and environmental compatibility, a thorough understanding of these original discoveries is essential for researchers in organic synthesis and drug development. The detailed protocols and historical context provided in this guide offer a valuable resource for the continued exploration and application of N-aryl pyrrole chemistry.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Paal-Knorr-Synthese – Wikipedia [de.wikipedia.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Synthesis of Pyrrole-Containing Benzoates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in medicinal chemistry. The incorporation of a benzoate moiety onto the pyrrole core further expands its chemical diversity and potential for biological activity, offering avenues for the development of novel therapeutics. This technical guide provides a comprehensive historical perspective on the seminal synthetic methodologies that have enabled the construction of pyrrole-containing benzoates and their ester analogues. We will delve into the core principles of these classic reactions, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the underlying chemical transformations.
Classical Approaches to the Synthesis of Pyrrole Esters
The foundational methods for pyrrole synthesis, many of which were developed in the late 19th and early 20th centuries, remain cornerstones of modern organic synthesis. These reactions, while sometimes requiring harsh conditions, have been adapted and refined over the years to improve their efficiency, scope, and environmental footprint. This guide will focus on five key historical syntheses: the Paal-Knorr Synthesis, the Knorr Pyrrole Synthesis, the Hantzsch Pyrrole Synthesis, the Barton-Zard Reaction, and the Van Leusen Pyrrole Synthesis.
The Paal-Knorr Pyrrole Synthesis (1884)
The Paal-Knorr synthesis is one of the most direct and versatile methods for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically in the presence of an acid catalyst.[1][2][3][4] The reaction proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to afford the aromatic pyrrole ring.[4]
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole
This microscale procedure demonstrates a classic Paal-Knorr reaction.[5]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the mixture at reflux for 15 minutes.
-
Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.
-
-
Quantitative Data:
-
Yield: Approximately 52% (178 mg)[5]
-
Reaction Pathway:
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
The Knorr Pyrrole Synthesis (1884)
The Knorr pyrrole synthesis is a powerful method for preparing substituted pyrroles, particularly those with electron-withdrawing groups. The reaction involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an active methylene group.[6][7] A key feature of this synthesis is that the α-amino-ketone is typically generated in situ from an α-oximino-ketone to avoid self-condensation.[6]
Experimental Protocol: Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate ("Knorr's Pyrrole")
This one-pot procedure is a classic example of the Knorr synthesis.[8][9][10]
-
Materials:
-
Ethyl acetoacetate (32.5 g)
-
Glacial Acetic Acid (75 mL)
-
Sodium Nitrite (8.7 g in 12.5 mL water)
-
Zinc powder (16.7 g)
-
-
Procedure:
-
Dissolve ethyl acetoacetate in glacial acetic acid in a flask and cool in an ice bath.
-
Slowly add the sodium nitrite solution to the cooled mixture, maintaining the temperature between 5 and 7°C. This step forms the α-oximino-β-ketoester.[8]
-
After the addition is complete, stir the mixture in the ice bath for 30 minutes and then at room temperature for 4 hours.
-
In a separate flask, prepare a suspension of zinc powder in a small amount of water.
-
Slowly add the zinc suspension to the reaction mixture. The reduction of the oxime to the amine is exothermic.
-
The reaction mixture is then typically heated to complete the condensation and cyclization.
-
The product is isolated by pouring the reaction mixture into water, filtering the precipitate, and recrystallizing from ethanol.
-
-
Quantitative Data:
-
Yield: Approximately 60%[6]
-
Reaction Pathway:
Caption: Knorr Pyrrole Synthesis Workflow.
The Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11][12] This method is particularly useful for the synthesis of polysubstituted pyrroles. The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine, which then acts as a nucleophile, attacking the α-haloketone.[11] Subsequent cyclization and dehydration yield the pyrrole ring.
Experimental Protocol: General Procedure for Hantzsch Pyrrole Synthesis
-
Materials:
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
α-Haloketone (e.g., Chloroacetone)
-
Ammonia or primary amine
-
Solvent (e.g., Ethanol)
-
-
Procedure:
-
Dissolve the β-ketoester and the α-haloketone in a suitable solvent such as ethanol.
-
Add ammonia (as an aqueous solution or generated in situ) or a primary amine to the mixture.
-
The reaction is often heated to facilitate the condensation and cyclization.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification via recrystallization or chromatography.
-
-
Quantitative Data:
-
Yields: Vary widely depending on the substrates, but are generally in the range of 12-49% for more complex esters.[1]
-
Reaction Pathway:
Caption: Hantzsch Pyrrole Synthesis Workflow.
The Barton-Zard Reaction (1985)
A more modern addition to the classical pyrrole syntheses, the Barton-Zard reaction, provides a route to pyrrole-2-carboxylates from the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base.[14] The reaction proceeds via a Michael addition, followed by cyclization and elimination of the nitro group.[14]
Experimental Protocol: Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate
This procedure is adapted from a synthesis of octaethylporphyrin, where the Barton-Zard reaction is the key pyrrole-forming step.
-
Materials:
-
4-Acetoxy-3-nitrohexane
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous isopropyl alcohol (IPA)
-
-
Procedure:
-
In a round-bottomed flask, dissolve 4-acetoxy-3-nitrohexane, ethyl isocyanoacetate in a mixture of anhydrous THF and IPA.
-
Add DBU to the solution, maintaining the temperature between 20°C and 30°C with an ice bath.
-
The DBU facilitates the in situ formation of the nitroalkene and catalyzes the subsequent reaction.
-
The reaction is stirred until completion, as monitored by TLC.
-
The product is isolated by an appropriate workup procedure, which may involve quenching the reaction, extraction, and purification by chromatography.
-
-
Quantitative Data:
-
Yields: Can be in the range of 78-89% with optimized conditions.[8]
-
Reaction Pathway:
Caption: Barton-Zard Reaction Workflow.
The Van Leusen Pyrrole Synthesis (1972)
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon for the synthesis of various heterocycles, including pyrroles.[6] The reaction with an α,β-unsaturated ketone, ester, or nitrile in the presence of a base leads to the formation of a pyrrole ring.[6]
Experimental Protocol: General Procedure for the Synthesis of 3,4-Disubstituted Pyrroles
The following is a general procedure for the Van Leusen synthesis of pyrroles.
-
Materials:
-
α,β-Unsaturated compound (e.g., chalcone)
-
Tosylmethyl isocyanide (TosMIC)
-
Base (e.g., Sodium Hydride)
-
Solvent (e.g., DMSO, Ether)
-
-
Procedure:
-
Mix the α,β-unsaturated compound and TosMIC in a suitable solvent like DMSO.
-
Add this mixture dropwise to a suspension of a strong base, such as sodium hydride, in a solvent like diethyl ether at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography or recrystallization.
-
-
Quantitative Data:
-
Yields: Can be good to excellent, for example, 70-97% for the synthesis of 6-pyrrolylpyrimidines.
-
Reaction Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. allaboutchemistry.net [allaboutchemistry.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Van Leusen Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
A Theoretical Investigation of Methyl 2-(1H-pyrrol-1-yl)benzoate: A Computational Chemistry Whitepaper
Introduction
Methyl 2-(1H-pyrrol-1-yl)benzoate is a molecule of interest in medicinal chemistry and materials science due to the presence of the pyrrole and benzoate moieties, which are common in various bioactive compounds and functional materials. A thorough understanding of its electronic and structural properties at the molecular level is crucial for the rational design of new derivatives with tailored functionalities. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties. This whitepaper outlines a comprehensive computational protocol for the theoretical characterization of this compound.
Computational Methodology
The theoretical calculations described in this guide would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The general workflow for such a study is depicted in the diagram below.
Geometry Optimization
The initial 3D structure of this compound would be built and subjected to geometry optimization without any symmetry constraints. The optimization would be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and a 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The convergence criteria for the optimization would be set to the default values of the software package.
Vibrational Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies would verify that the structure is a stable conformer. The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.
Electronic Property Calculations
A single-point energy calculation on the optimized geometry would be carried out to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and the Mulliken atomic charges. These properties are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions.
Hypothetical Results and Discussion
The following tables present illustrative quantitative data that could be expected from the theoretical calculations on this compound.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length (Å) | C-N (Pyrrole-Benzene) | 1.43 |
| C=O (Ester) | 1.21 | |
| C-O (Ester) | 1.35 | |
| O-CH₃ (Ester) | 1.44 | |
| Bond Angle (°) | C-N-C (Pyrrole) | 108.5 |
| N-C-C (Benzene) | 121.0 | |
| C-C=O (Ester) | 125.0 | |
| C-O-CH₃ (Ester) | 116.0 | |
| Dihedral Angle (°) | Cpyrrole-N-Cbenzene-Cbenzene | 45.0 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Assignment |
| ν(C=O) | 1725 | Ester C=O stretch |
| ν(C-N) | 1350 | Pyrrole-Benzene C-N stretch |
| ν(C-O) | 1250 | Ester C-O stretch |
| δ(C-H)aromatic | 3050-3150 | Aromatic C-H stretch |
| δ(C-H)aliphatic | 2950-3000 | Methyl C-H stretch |
Note: Calculated frequencies are often systematically overestimated and would be scaled by an appropriate factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) for better agreement with experimental data.
Table 3: Calculated Electronic Properties
| Property | Hypothetical Value |
| HOMO Energy (eV) | -6.20 |
| LUMO Energy (eV) | -1.50 |
| HOMO-LUMO Gap (eV) | 4.70 |
| Dipole Moment (Debye) | 2.50 |
| Ionization Potential (eV) | 6.20 |
| Electron Affinity (eV) | 1.50 |
Visualization of Molecular Orbitals and Electrostatic Potential
To visualize the electronic properties, graphical representations of the HOMO, LUMO, and the molecular electrostatic potential (MEP) would be generated.
The HOMO would likely be localized on the electron-rich pyrrole ring, indicating its role as the primary electron donor in chemical reactions. The LUMO would be expected to be distributed over the benzoate moiety, particularly the carbonyl group, highlighting its electron-accepting character. The MEP map would visually confirm these electronic distributions, with negative potential (red) around the carbonyl oxygen and positive potential (blue) around the hydrogen atoms.
Conclusion
This whitepaper has outlined a robust theoretical framework for the computational study of this compound. While the presented quantitative data is hypothetical due to the current lack of published research, the methodologies and the nature of the expected results provide a valuable guide for researchers, scientists, and drug development professionals. A comprehensive computational analysis as described herein would yield significant insights into the structural and electronic properties of this molecule, thereby facilitating the design and development of novel compounds with desired biological activities or material properties. Future experimental work to synthesize and characterize this compound would be invaluable for validating and refining the theoretical models.
An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-(1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(1H-pyrrol-1-yl)benzoate is a bi-functional aromatic molecule incorporating a nucleophilic pyrrole ring and an electrophilic methyl benzoate moiety. This guide provides a comprehensive analysis of its chemical reactivity and stability, drawing upon established principles of organic chemistry and data from analogous compounds. Key areas covered include its synthesis, susceptibility to electrophilic and nucleophilic attack, and degradation under various stress conditions. This document is intended to serve as a foundational resource for professionals utilizing this compound in synthetic chemistry and drug development, offering detailed experimental protocols and predictive models for its behavior.
Chemical and Physical Properties
This compound is an ester with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol .[1][2] While extensive experimental data for this specific molecule is not widely published, some physical properties have been reported.
| Property | Value | Reference |
| CAS Number | 10333-67-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |
| Molecular Weight | 201.22 g/mol | [1][2] |
| Boiling Point | 90 °C (at 2 mmHg) | [2] |
Synthesis of this compound
The primary challenge in the synthesis of this compound is the formation of the C-N bond between the pyrrole nitrogen and the phenyl ring. The two most effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Experimental Protocol: Ullmann Condensation
The Ullmann condensation provides a classical approach to N-arylation, typically employing a copper catalyst at elevated temperatures.[4] The following protocol is adapted from a procedure for a similar N-arylation of bromobenzoic acids.[5]
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrole
-
Potassium carbonate (K₂CO₃)
-
Copper(I) oxide (Cu₂O) or Copper powder
-
2-Ethoxyethanol or other high-boiling polar solvent (e.g., DMF, NMP)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 2-bromobenzoate (1.0 eq), pyrrole (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) oxide (e.g., 0.1 eq).
-
Add a suitable high-boiling solvent, such as 2-ethoxyethanol.
-
Heat the reaction mixture to reflux (typically 130-150 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.[6][7]
Materials:
-
Methyl 2-bromobenzoate (or 2-chlorobenzoate)
-
Pyrrole
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BippyPhos)[7]
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-1.5 eq relative to Pd), and the base (e.g., 1.5-2.0 eq).
-
Add the anhydrous solvent, followed by methyl 2-bromobenzoate (1.0 eq) and pyrrole (1.2 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over an anhydrous salt.
-
Concentrate the solvent and purify the product by column chromatography.
Reactivity of this compound
The reactivity of this molecule is dictated by the interplay of its two main components: the electron-rich, activated pyrrole ring and the electron-deficient phenyl ring attached to a deactivating ester group.
Electrophilic Aromatic Substitution
The pyrrole ring is significantly more reactive towards electrophiles than the benzene ring.[8][9] Electrophilic substitution is expected to occur preferentially on the pyrrole ring, primarily at the C2 and C5 positions, due to the superior stabilization of the cationic intermediate.[8] The benzene ring is deactivated by the electron-withdrawing methyl ester group, which directs incoming electrophiles to the meta positions (C4 and C6 relative to the ester). However, the presence of the ortho-pyrrol-1-yl group, which is electron-donating, will activate the benzene ring, particularly at the para position (C4) to the pyrrole. This directing effect of the pyrrole group is likely to dominate, making the C4 position of the benzoate ring the most probable site for electrophilic attack on the benzene moiety.
Experimental Protocol: Bromination (Illustrative) This protocol is adapted for the bromination of the benzene ring, assuming the pyrrole ring is less reactive under these specific conditions or can be selectively brominated/debrominated.
Materials:
-
This compound
-
Bromine (Br₂)
-
Acetic acid or a chlorinated solvent (e.g., dichloromethane)
-
Sodium thiosulfate solution
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise with stirring.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with a cold aqueous solution of sodium thiosulfate to consume excess bromine.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Nucleophilic Attack at the Ester Carbonyl
The ester functionality is susceptible to nucleophilic acyl substitution. A common example is hydrolysis to the corresponding carboxylic acid, 2-(1H-pyrrol-1-yl)benzoic acid. This reaction can be catalyzed by either acid or base. Due to the ortho-substituent, steric hindrance may affect the rate of hydrolysis.[10][11][12]
Experimental Protocol: Basic Hydrolysis (Saponification)
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol/Water solvent mixture
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a solution of NaOH (2.0-3.0 eq) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Stability and Degradation
The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13]
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for assessing the stability of this compound under various stress conditions. A stability-indicating HPLC method is required for the analysis of the samples.
| Stress Condition | Protocol |
| Acidic Hydrolysis | 1. Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile). 2. Add an equal volume of 0.1 M HCl. 3. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). 4. Withdraw samples at time points, neutralize with 0.1 M NaOH, and analyze by HPLC. |
| Basic Hydrolysis | 1. Prepare a ~1 mg/mL solution of the compound. 2. Add an equal volume of 0.1 M NaOH. 3. Incubate at a controlled temperature (e.g., 60 °C). 4. Withdraw samples, neutralize with 0.1 M HCl, and analyze. |
| Oxidative Degradation | 1. Prepare a ~1 mg/mL solution of the compound. 2. Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). 3. Keep the solution at room temperature, protected from light. 4. Withdraw samples at time points and analyze. |
| Thermal Degradation | 1. Place the solid compound in a vial. 2. Heat in an oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours). 3. Dissolve the sample in a suitable solvent and analyze. |
| Photostability | 1. Prepare a ~1 mg/mL solution of the compound. 2. Expose the solution in a transparent vial to a light source that provides both UV and visible light (as per ICH Q1B guidelines). 3. Keep a control sample in the dark. 4. Analyze both samples at the end of the exposure period. |
Summary of Stability Profile:
-
Hydrolytic Stability: The ester linkage is the most probable site of hydrolytic degradation, which will be accelerated by both acidic and basic conditions. The ortho-pyrrol-1-yl group may influence the rate due to steric and electronic effects.
-
Oxidative Stability: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of various oxidized species, including pyrrolin-2-ones.[14][15] The nitrogen atom could also potentially be oxidized to an N-oxide under strong oxidizing conditions.
-
Thermal Stability: N-arylpyrroles generally exhibit good thermal stability.[16] Degradation at high temperatures would likely involve decomposition of the ester group and potentially the pyrrole ring.
-
Photostability: Pyrrole-containing compounds can undergo photodegradation through direct photolysis or reaction with photochemically generated reactive oxygen species.[17] The extent of degradation will depend on the specific substituents and the light source.
Conclusion
This compound is a molecule with distinct reactive centers. Its synthesis is achievable through standard C-N cross-coupling methodologies. The pyrrole ring is the primary site for electrophilic attack, while the ester carbonyl is the target for nucleophiles. The stability of the compound is primarily limited by its susceptibility to hydrolysis and oxidation of the pyrrole moiety. The provided protocols and predictive analyses offer a robust framework for the handling, reaction, and stability assessment of this compound in a research and development setting. Further experimental validation is recommended to precisely quantify the reactivity and degradation kinetics.
References
- 1. This compound | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | 10333-67-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 10. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr | Semantic Scholar [semanticscholar.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Scholars@Duke publication: Chemical and electrochemical oxidation of N-alkyl cyclo[n]-pyrroles [scholars.duke.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mcneill-group.org [mcneill-group.org]
Methyl 2-(1H-pyrrol-1-yl)benzoate: A Versatile Building Block for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1H-pyrrol-1-yl)benzoate is a heterocyclic compound featuring a pyrrole ring attached to a methyl benzoate scaffold at the ortho position. This unique structural arrangement offers a versatile platform for the synthesis of a wide array of more complex molecules, particularly fused tricyclic systems that are of significant interest in medicinal chemistry. The pyrrole moiety is a well-established pharmacophore found in numerous natural products and synthetic drugs, known to impart a range of biological activities. This guide provides a comprehensive overview of the potential research applications of this compound, focusing on its role as a key intermediate in the development of novel therapeutic agents. We will delve into its synthesis, potential biological activities based on related structures, and detailed experimental protocols for its derivatization.
Chemical and Physical Properties
This compound is a stable organic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol .[1][2][3][4] Its structure and key identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3][4] |
| Molecular Weight | 201.22 g/mol | [1][2][3][4] |
| CAS Number | 10333-67-2 | [1][2][3][4] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 90 °C (at 2 mmHg) | [4] |
| SMILES | COC(=O)C1=CC=CC=C1N2C=CC=C2 | [2] |
| InChIKey | KUEYSLOCROREKF-UHFFFAOYSA-N | [2] |
Potential Research Applications
While direct biological studies on this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Research on closely related analogues, particularly those with the pyrrole ring at different positions on the benzoate core, provides strong evidence for the potential applications of this compound in drug discovery.
Antimicrobial Agents
Derivatives of the isomeric methyl 4-(1H-pyrrol-1-yl)benzoate have been synthesized and evaluated as potent antitubercular and antibacterial agents. This suggests that the 2-(1H-pyrrol-1-yl)benzoate scaffold could also serve as a valuable starting point for the development of novel anti-infective drugs. The general strategy involves the conversion of the methyl ester to a hydrazide, which then serves as a versatile intermediate for the synthesis of a library of derivatives.
A potential research workflow for investigating the antimicrobial properties of this compound derivatives is outlined below.
Caption: Workflow for the synthesis and evaluation of antimicrobial agents.
Anticancer Agents
The pyrrolo[1,2-a]isoquinoline and pyrrolo[1,2-b]cinnoline scaffolds, which can be synthesized from 2-(1H-pyrrol-1-yl)benzoic acid derivatives, are found in a number of natural products and synthetic molecules with potent anticancer activity.[1][5][6][7][8] These tricyclic systems often exhibit cytotoxicity against various cancer cell lines and can act as topoisomerase inhibitors. Therefore, this compound represents a key starting material for accessing these important classes of compounds.
The general synthetic strategy towards these tricyclic systems involves an intramolecular cyclization of a suitably functionalized 2-(1H-pyrrol-1-yl)benzoic acid derivative.
Caption: Pathway to potential anticancer agents.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its conversion into key intermediates for further derivatization.
Synthesis of this compound
The synthesis of the title compound can be achieved via a Paal-Knorr pyrrole synthesis followed by esterification, or more directly through an Ullmann condensation.
Method 1: Paal-Knorr Synthesis and Esterification
This two-step process first involves the synthesis of 2-(1H-pyrrol-1-yl)benzoic acid.
-
Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid
-
To a solution of 2-aminobenzoic acid (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford 2-(1H-pyrrol-1-yl)benzoic acid.
-
-
Step 2: Esterification to this compound
-
Suspend 2-(1H-pyrrol-1-yl)benzoic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Method 2: Ullmann Condensation
This method provides a more direct route to the target compound.
-
To a mixture of methyl 2-bromobenzoate (1 equivalent), pyrrole (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent such as dimethylformamide (DMF), add a catalytic amount of copper(I) iodide (CuI, e.g., 10 mol%) and a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA, e.g., 20 mol%).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain this compound.
Synthesis of 2-(1H-pyrrol-1-yl)benzohydrazide
This key intermediate is the gateway to a wide range of derivatives.
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents).
-
Heat the mixture to reflux for 8-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether or water to induce precipitation.
-
Collect the solid product by filtration, wash with cold solvent, and dry to yield 2-(1H-pyrrol-1-yl)benzohydrazide.
Quantitative Data from a Related Study
The following table summarizes the in vitro antitubercular and antibacterial activity of a series of compounds derived from the isomeric methyl 4-(1H-pyrrol-1-yl)benzoate. While not direct data for the 2-isomer, it provides a strong rationale and benchmark for the potential efficacy of its derivatives.
| Compound | Target Organism | MIC (µg/mL) | IC₅₀ (µM) |
| Derivative 5b | M. tuberculosis H37Rv | 0.8 | - |
| Derivative 6d | M. tuberculosis H37Rv | 0.8 | - |
| Isoniazid (Standard) | M. tuberculosis H37Rv | >450 | - |
| Various Derivatives | E. coli | 0.4 - 3.12 | - |
| Various Derivatives | S. aureus | 1.6 - 12.5 | - |
| Various Derivatives | InhA Enzyme Inhibition | - | 9 - 51% at 50µM |
| Various Derivatives | MtDHFR Enzyme Inhibition | - | 23 - 153 |
| Trimethoprim (Standard) | MtDHFR Enzyme Inhibition | - | 92 |
Data extracted from a study on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives.
Conclusion
This compound is a readily accessible and highly versatile chemical building block with significant potential for applications in drug discovery and development. Its strategic placement of reactive functional groups—the pyrrole ring and the methyl ester—allows for the construction of complex heterocyclic systems, including those known to possess potent antimicrobial and anticancer properties. The experimental protocols provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to synthesize novel derivatives for biological evaluation. Further investigation into the synthesis and biological activity of molecules derived from this compound is warranted and holds promise for the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C12H11NO2 | CID 2776733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 10333-67-2 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Recent progress in the synthesis of pyrrolo[2,1-a]isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ullmann Condensation for the Synthesis of Methyl 2-(1H-pyrrol-1-yl)benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-arylation of heterocyclic compounds is a cornerstone of modern organic synthesis, providing access to a diverse array of molecules with significant applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Methyl 2-(1H-pyrrol-1-yl)benzoate is a valuable scaffold and intermediate in the synthesis of various biologically active compounds. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a classical and effective method for the formation of the crucial aryl-nitrogen bond in this target molecule.[3] While traditional Ullmann conditions often necessitated harsh reaction environments with high temperatures and stoichiometric amounts of copper, contemporary modifications have led to the development of milder and more efficient protocols.[3][4] These advancements often employ catalytic amounts of a copper source in conjunction with a variety of ligands to facilitate the reaction under more benign conditions.[5][6]
This document provides a detailed protocol for the synthesis of this compound via the Ullmann condensation, coupling pyrrole with methyl 2-halobenzoate. It includes a summary of potential reaction conditions, a detailed experimental procedure, and a visual representation of the experimental workflow.
Reaction Scheme
The synthesis of this compound is achieved through the copper-catalyzed N-arylation of pyrrole with a methyl 2-halobenzoate (where X = I, Br).
Caption: General reaction scheme for the Ullmann condensation to synthesize this compound.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions reported in the literature for the copper-catalyzed N-arylation of pyrroles and other nitrogen heterocycles, which can be adapted for the synthesis of this compound.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| 1 | CuI (5-10) | L-proline (10-20) | K₂CO₃ or Cs₂CO₃ | DMSO or DMF | 80-120 | Good to Excellent | L-proline is an effective and inexpensive ligand for this transformation.[7] |
| 2 | CuI (5-10) | 1,10-Phenanthroline (10-20) | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 100-110 | Good to Excellent | A common ligand system for Ullmann N-arylations. |
| 3 | Cu₂O (10) | None | Cs₂CO₃ | DMSO | 110 | Good | Ligand-free conditions can be effective, though potentially requiring higher temperatures.[1] |
| 4 | CuI (5) | N,N'-Dimethylethylenediamine (DMEDA) (10) | K₂CO₃ or K₃PO₄ | DMF or Toluene | 110 | Good to Excellent | Diamine ligands are known to accelerate Ullmann-type couplings.[8] |
| 5 | CuCl (10) | 1-Methyl-imidazole | t-BuOLi | Toluene | 110-120 | Good | This system has been shown to be effective for the N-arylation of carbazoles and could be applicable here.[7] |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of this compound based on established Ullmann condensation procedures.
Materials:
-
Methyl 2-bromobenzoate or methyl 2-iodobenzoate (1.0 eq)
-
Pyrrole (1.2 - 1.5 eq)
-
Copper(I) iodide (CuI) (0.05 - 0.1 eq)
-
L-proline (0.1 - 0.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-halobenzoate (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (or DMSO) to the flask, followed by the addition of pyrrole (1.2 eq).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a simplified representation of the logical relationships in the Ullmann condensation.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the Ullmann condensation for N-arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Application Notes and Protocols for Paal-Knorr Synthesis of N-Substituted Pyrroles
Introduction
The Paal-Knorr synthesis is a cornerstone reaction in organic chemistry for the construction of the pyrrole ring, a vital heterocyclic motif found in a vast array of pharmaceuticals, natural products, and functional materials.[1] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions, to produce substituted pyrroles.[2][3] The reaction's enduring appeal lies in its operational simplicity, generally high yields, and the ready availability of starting materials.[1] These application notes provide detailed experimental protocols, a summary of quantitative data for various reaction conditions, and graphical representations of the reaction mechanism and experimental workflow to guide researchers, scientists, and drug development professionals.
Reaction Mechanism and Workflow
The accepted mechanism for the Paal-Knorr synthesis of pyrroles commences with the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][4] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, creating a cyclic hemiaminal.[3] The final step involves the dehydration of this intermediate to yield the aromatic N-substituted pyrrole ring.[3][4] The ring-closing step is often considered the rate-determining step of the reaction.[1][5]
The general experimental workflow for the Paal-Knorr synthesis is straightforward. It begins with the selection of the appropriate 1,4-dicarbonyl compound and a primary amine. These reactants are then combined, often with a catalyst and/or in a suitable solvent, and the reaction is promoted by heating. Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified to yield the final N-substituted pyrrole.
References
Application Notes and Protocols: Methyl 2-(1H-pyrrol-1-yl)benzoate as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1H-pyrrol-1-yl)benzoate is a valuable bifunctional building block for medicinal chemistry, incorporating a pyrrole moiety and a methyl benzoate group in a unique ortho-relationship. This arrangement offers multiple reactive sites for the construction of complex heterocyclic scaffolds, making it an attractive starting material for the synthesis of novel pharmaceutical agents. The pyrrole ring is a common motif in a variety of biologically active compounds, while the methyl ester provides a handle for further functionalization, such as conversion to amides or hydrazides.
This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potential therapeutic agents, with a focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.
Application: Synthesis of a Novel Benzimidazole Carboxamide PARP Inhibitor
This section outlines a proposed synthetic pathway for the development of a novel PARP inhibitor from this compound. The strategy involves the conversion of the methyl ester to a hydrazide, followed by cyclization to form a key benzimidazole intermediate, and subsequent amide coupling to introduce a pharmacophore known to interact with the PARP enzyme.
Proposed Synthetic Scheme
Caption: Proposed synthesis of a PARP inhibitor from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(1H-Pyrrol-1-yl)benzohydrazide
This protocol describes the conversion of the methyl ester of the starting material to a hydrazide, a key intermediate for the synthesis of various heterocyclic compounds.[1]
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/g of ester), add hydrazine hydrate (5.0 eq).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(1H-pyrrol-1-yl)benzohydrazide.
Expected Yield: 75-85%
Protocol 2: Synthesis of 2-(2-(1H-Pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole
This protocol details the cyclization of the hydrazide with an ortho-substituted benzaldehyde to form the benzimidazole core. This method is adapted from general procedures for benzimidazole synthesis.[2]
Materials:
-
2-(1H-Pyrrol-1-yl)benzohydrazide
-
2-Nitrobenzaldehyde
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, mix 2-(1H-pyrrol-1-yl)benzohydrazide (1.0 eq) and 2-nitrobenzaldehyde (1.1 eq).
-
Add polyphosphoric acid (10 times the weight of the hydrazide) to the mixture.
-
Heat the reaction mixture at 150-160 °C for 4-6 hours with stirring.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.
-
Neutralize the mixture with a 10% sodium hydroxide solution.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure benzimidazole derivative.
Expected Yield: 60-70%
Protocol 3: Amide Coupling to Synthesize the Penultimate Compound
This protocol describes the amide bond formation between the benzimidazole intermediate and a carboxylic acid derivative, a common step in the synthesis of many PARP inhibitors.
Materials:
-
2-(2-(1H-Pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole
-
4-((tert-Butoxycarbonyl)piperazine-1-carbonyl)benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen atmosphere
Procedure:
-
Dissolve 4-((tert-Butoxycarbonyl)piperazine-1-carbonyl)benzoic acid (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of 2-(2-(1H-pyrrol-1-yl)phenyl)-1H-benzo[d]imidazole (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Expected Yield: 50-60%
Protocol 4: Deprotection to Obtain the Final PARP Inhibitor
This final step involves the removal of the Boc protecting group to yield the final PARP inhibitor.
Materials:
-
Product from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the final product as a solid.
-
Filter and dry the product under vacuum.
Expected Yield: >90%
Biological Evaluation
The synthesized compounds can be evaluated for their potential as PARP inhibitors and their anticancer activity.
Protocol 5: PARP-1 Inhibition Assay
A colorimetric or chemiluminescent PARP-1 assay kit can be used to determine the IC50 value of the synthesized compounds.[3][4]
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of the PARP-1 enzyme. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate. The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the compound.
Brief Protocol:
-
Coat a 96-well plate with histone proteins.
-
Add the PARP-1 enzyme, activated DNA, and various concentrations of the test compound to the wells.
-
Initiate the reaction by adding a biotinylated NAD+ solution.
-
Incubate for a specified time at 37°C.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate and add the substrate.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Protocol 6: Cell Viability Assay in BRCA-Deficient Cancer Cell Lines
The antiproliferative activity of the synthesized compounds can be assessed in BRCA1 or BRCA2 deficient cancer cell lines (e.g., MDA-MB-436, CAPAN-1) using an MTT or similar cell viability assay.[5]
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Brief Protocol:
-
Seed BRCA-deficient cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
Table 1: Hypothetical Quantitative Data for Synthesized PARP Inhibitor
| Compound | PARP-1 IC50 (nM) | MDA-MB-436 GI50 (µM) | CAPAN-1 GI50 (µM) |
| Final PARP Inhibitor | 15 | 0.5 | 0.8 |
| Olaparib (Reference) | 5 | 0.2 | 0.4 |
Signaling Pathway
PARP Signaling in DNA Repair and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cells become highly dependent on the PARP-mediated BER pathway for survival. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in the formation of lethal DSBs. This concept is known as synthetic lethality.
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality.
References
- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application of Methyl 2-(1H-pyrrol-1-yl)benzoate in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1H-pyrrol-1-yl)benzoate is a chemical compound comprised of a methyl benzoate structure linked to a pyrrole ring. While direct research on the specific agrochemical applications of this compound is not extensively documented in publicly available literature, the individual moieties and related chemical structures have well-established roles in the development of active ingredients for crop protection. The pyrrole ring is a key component in various natural and synthetic compounds with biological activity, and the methyl benzoate scaffold has demonstrated notable insecticidal properties.[1][2]
This document provides detailed application notes and protocols based on the potential agrochemical activities of this compound, drawing inferences from the known properties of its constituent chemical groups and related derivatives. These notes are intended to guide researchers in exploring the potential of this compound as a lead structure for the development of novel herbicides, fungicides, and insecticides.
Application Notes
Potential as an Insecticide
The methyl benzoate component of the target molecule is a known insecticidal and repellent agent.[2][3][4][5] Research has shown that methyl benzoate and its analogs exhibit contact toxicity, fumigant activity, and oviposition deterrence against a variety of agricultural pests.[2][3][6][7][8]
Potential Modes of Action:
-
Contact Toxicant: Acts on the insect cuticle, potentially disrupting physiological processes.[6]
-
Fumigant: Volatile nature allows it to act on the respiratory system of insects.[6]
-
Repellent and Oviposition Deterrent: Can interfere with insect host-finding and egg-laying behaviors.[6]
The presence of the pyrrole ring could potentially modulate the insecticidal activity of the methyl benzoate moiety, possibly enhancing its efficacy or altering its spectrum of activity.
Potential as a Fungicide
Pyrrole and its derivatives are prominent in a number of natural and synthetic compounds exhibiting fungicidal properties.[1][9] The pyrrole scaffold is a key feature of several commercial fungicides. The mechanism of action for many pyrrole-based fungicides involves the disruption of fungal cell membranes or the inhibition of essential enzymes.
Potential Mechanisms of Action:
-
Disruption of Fungal Respiration: Interference with mitochondrial electron transport chain.
-
Inhibition of Ergosterol Biosynthesis: Disruption of fungal cell membrane integrity.
Further investigation into derivatives of this compound could lead to the discovery of novel fungicidal agents.
Potential as an Herbicide
Certain nitrogen-containing heterocyclic compounds, including those with pyrrole-like structures, have been investigated for herbicidal activity.[10][11][12] These compounds can act on various plant-specific biological pathways.
Potential Herbicide Targets:
-
Amino Acid Biosynthesis: Inhibition of key enzymes like acetolactate synthase (ALS).[13]
-
Pigment Synthesis: Inhibition of enzymes such as protoporphyrinogen oxidase (PPO).[10]
-
Cell Division: Disruption of microtubule formation.
The unique combination of the pyrrole and benzoate structures in this compound presents an opportunity for the design of new herbicidal molecules.
Data Presentation
As direct experimental data for this compound is unavailable, the following tables summarize the insecticidal activity of the related compound, Methyl Benzoate , against various pests as reported in scientific literature. This data can serve as a benchmark for future studies on this compound and its derivatives.
Table 1: Contact and Fumigant Toxicity of Methyl Benzoate against Bemisia tabaci (Sweetpotato Whitefly) [4][5]
| Assay Type | Life Stage | LC50 Value (%) |
| Contact Toxicity | Eggs | 0.3 |
| Contact Toxicity | 4th Instar Nymphs | 0.2 |
| Contact Toxicity | Adults | 0.2 |
| Fumigant Toxicity | Adults | 96.5% mortality within 10h |
Table 2: Repellent and Anti-Oviposition Activity of Methyl Benzoate against Bemisia tabaci [4][5]
| Activity | Median Effective Dose (%) |
| Repellency | 0.24 |
| Anti-oviposition | 0.16 |
Table 3: Fumigant Toxicity of Methyl Benzoate against Various Stored Product Pests [6]
| Pest Species | LC50 Value (mg/L air) |
| Callosobruchus chinensis (Azuki bean weevil) | 5.36 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential agrochemical activities of this compound.
Synthesis of this compound
A common method for the synthesis of N-aryl pyrroles is the Clauson-Kaas reaction or palladium-catalyzed cross-coupling reactions. A potential synthetic route is outlined below.
Protocol: Ullmann Condensation
-
Reactants: Combine methyl 2-bromobenzoate (1 equivalent), pyrrole (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide in a suitable solvent such as dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture at 120-140 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[1]
Insecticidal Activity Assays
a) Contact Toxicity Assay (Leaf Dip Bioassay)
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., acetone) containing a non-ionic surfactant (e.g., 0.1% Triton X-100).
-
Treatment: Dip leaves of a host plant (e.g., cotton for whiteflies) into the test solutions for 30 seconds and allow them to air dry.
-
Insect Infestation: Place the treated leaves in a petri dish with a moistened filter paper and introduce a known number of adult insects (e.g., 20-30 whiteflies).
-
Incubation: Maintain the petri dishes at controlled conditions (e.g., 25±1°C, 60±5% RH, 16:8 h L:D photoperiod).
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-treatment.
-
Data Analysis: Calculate LC50 values using probit analysis.
b) Fumigant Toxicity Assay
-
Preparation: Place a filter paper treated with a known amount of the test compound in a sealed container (e.g., a glass jar) of a specific volume.
-
Insect Introduction: Introduce a known number of insects into the container.
-
Incubation and Assessment: Seal the container and record mortality at set time intervals.
-
Data Analysis: Determine the LC50 value.
Fungicidal Activity Assays
a) Mycelial Growth Inhibition Assay (Poisoned Food Technique)
-
Preparation of Media: Incorporate various concentrations of this compound into a molten fungal growth medium (e.g., Potato Dextrose Agar - PDA).
-
Inoculation: Pour the amended media into petri dishes. Once solidified, place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) in the center of each plate.[14]
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus.
-
Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition and determine the EC50 value.
Herbicidal Activity Assays
a) Seed Germination and Seedling Growth Bioassay
-
Preparation: Place a known number of seeds of a model plant (e.g., Arabidopsis thaliana, lettuce) on a filter paper in a petri dish.
-
Treatment: Moisten the filter paper with a known volume of a test solution of this compound at various concentrations.
-
Incubation: Place the petri dishes in a growth chamber with controlled light and temperature conditions.
-
Assessment: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.
-
Data Analysis: Calculate the inhibition percentage for each parameter and determine the GR50 (concentration for 50% growth reduction).
Visualizations
Caption: General workflow for the evaluation of agrochemical potential.
Caption: Potential insecticidal modes of action for investigation.
Caption: Potential molecular targets for fungicidal and herbicidal activity.
References
- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives [ideas.repec.org]
- 4. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Insecticidal Activity of Methyl Benzoate Analogs Against Red Imported Fire Ants, Solenopsis invicta (Hymenoptera: Formicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and fungicidal activity of novel pyrroloindole scaffolds and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors | MDPI [mdpi.com]
- 12. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: Protocol for the Hydrolysis of Methyl 2-(1H-pyrrol-1-yl)benzoate to 2-(1H-pyrrol-1-yl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydrolysis of esters to their corresponding carboxylic acids is a fundamental and crucial transformation in organic synthesis. This application note provides a detailed protocol for the saponification of methyl 2-(1H-pyrrol-1-yl)benzoate, an important intermediate in the synthesis of various biologically active molecules. While both acidic and basic conditions can effect ester hydrolysis, base-catalyzed hydrolysis (saponification) is generally preferred due to the irreversible nature of the reaction, which often leads to higher yields.[1] The protocol provided is optimized for clarity and reproducibility, making it suitable for professionals in synthetic and medicinal chemistry.
The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, followed by the elimination of methanol. The resulting carboxylate is then protonated during an acidic workup to yield the final carboxylic acid product.
Chemical Reaction Pathway
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented below: base-catalyzed saponification, which is the recommended procedure, and an alternative acid-catalyzed method.
Method A: Base-Catalyzed Hydrolysis (Saponification)
This method is highly efficient as the reaction is irreversible. The final step of the reaction is an acid-base reaction between the carboxylic acid and the alkoxide or hydroxide, which drives the equilibrium toward the products.[1]
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Hydrochloric acid (HCl), 1 M solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio) or THF and water.[2] The solvent mixture ensures the solubility of both the ester and the hydroxide salt.
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution. Using an excess of the base ensures the reaction goes to completion.[3]
-
Reaction: Heat the mixture to reflux (typically 65-70°C for methanol) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. This typically takes 2-6 hours.
-
Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the organic solvent (methanol or THF) using a rotary evaporator.[4]
-
Workup - Dilution and Neutralization: Dilute the remaining aqueous solution with distilled water and cool it in an ice bath.
-
Workup - Acidification: Slowly add 1 M HCl solution while stirring to acidify the mixture to a pH of approximately 2-3.[4] This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected solid with cold distilled water to remove any remaining inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Method B: Acid-Catalyzed Hydrolysis
This method is an alternative but is generally less favorable because the reaction is reversible. To achieve a high yield, a large excess of water must be used to push the equilibrium towards the products.[1][3] Caution: Pyrrole rings can be sensitive to strongly acidic conditions, which may lead to side products or polymerization.[5]
Materials and Equipment:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), dilute solution (e.g., 10%)
-
Distilled water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of dilute aqueous acid (e.g., 10% H₂SO₄).
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction via TLC. Due to the reversible nature, this may require a longer reaction time (6-24 hours).
-
Workup - Cooling and Extraction: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Workup - Washing: Combine the organic layers and wash with water, followed by brine, to remove any residual acid.
-
Workup - Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude carboxylic acid.
-
Purification: If necessary, purify the product by recrystallization.
Data Presentation
The following table summarizes the typical reaction parameters for the hydrolysis protocols.
| Parameter | Method A: Base-Catalyzed | Method B: Acid-Catalyzed |
| Catalyst/Reagent | NaOH or KOH (2-3 eq.) | H₂SO₄ or HCl (catalytic to excess) |
| Solvent System | MeOH/H₂O, THF/H₂O | Water (in large excess) |
| Temperature | Reflux (65-80°C) | Reflux (100°C) |
| Typical Time | 2-6 hours | 6-24 hours |
| Reaction Nature | Irreversible[1] | Reversible[3] |
| Typical Yield | High (>90%) | Moderate to High |
| Pros | High yield, irreversible, faster reaction | Simple reagent profile |
| Cons | Requires separate neutralization step | Reversible, requires excess water, potential for pyrrole degradation[5] |
Mandatory Visualization
The following diagrams illustrate the chemical structures and the experimental workflow for the recommended base-catalyzed hydrolysis protocol.
Caption: Workflow for the base-catalyzed hydrolysis of this compound.
This document is intended for informational purposes by trained professionals. All procedures should be conducted in a suitable laboratory setting with appropriate safety precautions.
References
Application Notes and Protocols for Biological Activity Screening of Methyl 2-(1H-pyrrol-1-yl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biological activity screening of methyl 2-(1H-pyrrol-1-yl)benzoate derivatives. This class of compounds, featuring a central pyrrole ring linked to a methyl benzoate moiety, has garnered interest for its potential therapeutic applications. The following sections detail the methodologies for evaluating their anticancer, antimicrobial, and anti-inflammatory properties, supported by data presentation and workflow visualizations.
Anticancer Activity Screening
Derivatives of this compound have been investigated for their potential as anticancer agents.[1][2] A common and effective method to assess the cytotoxic potential of these novel compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[3]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of novel compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to an untreated control.[1] The data presented below is for a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives, evaluated for their cytotoxic effects against the human lung cancer cell line A549.
| Compound ID | Structure | IC50 (µg/mL) against A549 cells |
| 5b | 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivative | 255 |
| 6d | 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivative | 319 |
| Doxorubicin | (Positive Control) | Not Reported in this study |
Data extracted from in vitro cytotoxicity studies on novel 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the in vitro cytotoxicity of this compound derivatives against a cancer cell line.
Materials:
-
This compound derivatives
-
Human cancer cell line (e.g., A549, MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compounds. Include a vehicle control (medium with DMSO, ensuring the final concentration does not exceed 0.5% v/v) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualization: Anticancer Screening Workflow
Antimicrobial Activity Screening
Pyrrole derivatives are known to possess antimicrobial properties. The biological activity of this compound derivatives can be evaluated against a panel of pathogenic bacteria and fungi to determine their potential as antimicrobial agents. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism. The data below is for a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives.
| Compound ID | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 5b | 0.8 | >100 | >100 |
| 6d | 0.8 | >100 | >100 |
| Isoniazid | 0.1 | - | - |
| Ciprofloxacin | - | 1 | 2 |
Data extracted from in vitro antimicrobial screening of novel 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of the test compounds against bacterial strains.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualization: Antimicrobial Screening Workflow
Anti-inflammatory Activity Screening
Pyrrole-containing compounds have been reported to exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory potential of this compound derivatives can be assessed by their ability to inhibit COX-1 and COX-2 enzymes.
Data Presentation: COX Enzyme Inhibition
The inhibitory activity against COX enzymes is typically expressed as the IC50 value. The following table presents hypothetical data for illustrative purposes, as specific data for the title compounds was not available in the initial literature search.
| Compound ID | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Derivative A | 15.2 | 0.8 | 19.0 |
| Derivative B | 25.5 | 2.1 | 12.1 |
| Celecoxib | >100 | 0.05 | >2000 |
This is a representative table. Actual values would be determined experimentally.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
This compound derivatives
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme and glutathione (cofactors)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
96-well plates
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, cofactors, and various concentrations of the test compounds or a known inhibitor (e.g., Celecoxib).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a set incubation time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values from the concentration-response curves.
Visualization: COX Inhibition Pathway
References
- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Pyrrole Benzoate Derivatives as Potent Antitubercular Agents
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and tuberculosis research.
Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents with new mechanisms of action. Pyrrole derivatives have emerged as a promising class of compounds with significant antimycobacterial activity.[1][2] This document provides detailed protocols for the synthesis of various pyrrole benzoate precursors and their derivatization into potent antitubercular agents. The application note also summarizes their biological activities and, where known, their mechanism of action.
Rationale for Pyrrole Benzoates as Antitubercular Agents
The pyrrole nucleus is a versatile scaffold in medicinal chemistry, known for its presence in various biologically active compounds.[1][3] In the context of tuberculosis, pyrrole derivatives have been shown to target various essential enzymes in Mtb, leading to bacterial death.[3][4] Specifically, different series of pyrrole-based compounds have been designed to inhibit key enzymes such as dihydrofolate reductase (DHFR), enoyl-acyl carrier protein reductase (ENR/InhA), mycobacterial membrane protein large 3 (MmpL3), and caseinolytic protease (ClpP1P2).[3][4][5][6] The development of dual-target inhibitors, for instance against both DHFR and ENR, represents a strategic approach to overcome drug resistance and reduce the potential for drug-drug interactions.[3][4]
Synthesis of Pyrrole Benzoate Precursors and Derivatives
This section details the synthetic protocols for key pyrrole benzoate precursors and their subsequent conversion into various antitubercular derivatives.
Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate
This precursor is fundamental for the synthesis of several series of antitubercular agents.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid in an appropriate solvent (e.g., glacial acetic acid).
-
Addition of Reagents: Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into ice-water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography or recrystallization to obtain ethyl 4-(1H-pyrrol-1-yl)benzoate.
Synthesis of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate Derivatives
These compounds have been investigated as dual inhibitors of DHFR and ENR.[3]
Experimental Protocol:
-
Esterification: React 4-(1H-pyrrol-1-yl)benzoic acid with a substituted alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding ester.
-
Hydrazinolysis: Treat the resulting ester with hydrazine hydrate in a suitable solvent like ethanol and reflux the mixture.
-
Purification: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.[3]
Synthesis of Pyrrole-2-carboxamide Derivatives
This class of compounds has shown potent activity against MmpL3.[5][7]
Experimental Protocol:
-
Amide Coupling: Start with a suitable pyrrole-2-carboxylic acid. Activate the carboxylic acid using a coupling agent (e.g., HATU, HBTU).
-
Addition of Amine: Add the desired amine to the activated acid in the presence of a base like diisopropylethylamine (DIPEA) in an anhydrous solvent such as dimethylformamide (DMF).
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product using column chromatography to obtain the final pyrrole-2-carboxamide derivative.
Synthesis of 4-(1H-pyrrol-1-yl)-N'-(2-(substituted phenoxy)acetyl)benzohydrazides
These compounds have also been explored as dual DHFR and ENR inhibitors.[4]
Experimental Protocol:
-
Hydrazide Formation: Convert ethyl 4-(1H-pyrrol-1-yl)benzoate to 4-(1H-pyrrol-1-yl)benzoic acid hydrazide by reacting it with hydrazine hydrate.[8]
-
Coupling Reaction: React the 4-(1H-pyrrol-1-yl)benzoic acid hydrazide with a substituted phenoxy acetic acid using a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and a base such as N,N'-diisopropylethylamine (DIPEA) in DMF.[4]
-
Purification: After the reaction is complete, perform an aqueous work-up and purify the product by recrystallization or column chromatography.
Quantitative Data Summary
The antitubercular activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv strain. Cytotoxicity is often assessed against a mammalian cell line (e.g., Vero cells) to determine the selectivity index (SI).
| Compound Series | Target(s) | MIC Range (µg/mL) | Cytotoxicity (IC₅₀, µg/mL) | Reference |
| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoates | DHFR, ENR | Not explicitly stated in abstract, but potent dual inhibitors | Not explicitly stated in abstract | [3] |
| Pyrrole-2-carboxamides | MmpL3 | < 0.016 | > 64 | [5][7] |
| 4-(1H-pyrrol-1-yl)-N'-(2-(substituted phenoxy)acetyl)benzohydrazides | DHFR, ENR | Not explicitly stated in abstract, but significant activity | Not explicitly stated in abstract | [4] |
| Pyrazolyl Pyrrole Derivatives | Not specified | Significant activity | Not specified | [9] |
| Hybrid-Pyrrole Derivatives (e.g., with coumarin) | ENR | 3.7 - 5.10 | Devoid of cytotoxicity | [10] |
| BM212 (a 1,5-diaryl-2-methyl-pyrrole derivative) | MmpL3 | 0.7 - 1.5 | No inhibition of U937 cells up to 12.5 µg/mL | [11][12] |
Visualizing Synthetic Pathways and Mechanisms
General Synthetic Workflow for Pyrrole Benzoate Derivatives
Caption: Synthetic workflow for various pyrrole-based antitubercular agents.
Mechanism of Action: Dual Inhibition of DHFR and ENR
Caption: Dual inhibition of DHFR and ENR by pyrrole benzoate derivatives.
Mechanism of Action: Inhibition of MmpL3
Caption: Inhibition of the MmpL3 mycolic acid transporter.
In Vitro Antitubercular Activity Assay
Protocol: Microplate Alamar Blue Assay (MABA)
This assay is commonly used to determine the MIC of compounds against M. tuberculosis.
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Plate Setup: In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.
-
Compound Dilution: Serially dilute the test compounds in Middlebrook 7H9 broth directly in the microplate. A negative control (DMSO) and a positive control (e.g., rifampicin or isoniazid) should be included.[13]
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, resulting in a final volume of 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Reading Results: Incubate for another 24 hours. A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[13]
Conclusion
Pyrrole benzoate precursors are valuable starting materials for the synthesis of a diverse range of compounds with potent antitubercular activity. The synthetic routes are generally straightforward, involving standard organic chemistry reactions. The resulting derivatives have been shown to inhibit various essential targets in Mycobacterium tuberculosis, including DHFR, ENR, and MmpL3. The favorable activity profiles and selectivity of some of these compounds, such as certain pyrrole-2-carboxamides with MIC values < 0.016 µg/mL and low cytotoxicity, make them promising candidates for further development in the fight against tuberculosis.[5][7] The dual-target inhibitor approach is a particularly promising strategy for combating drug resistance.[3][4]
References
- 1. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase | PLOS One [journals.plos.org]
- 2. longdom.org [longdom.org]
- 3. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
Development of Cytotoxic Agents from Methyl 2-(1H-pyrrol-1-yl)benzoate Derivatives
Application Notes and Protocols for Researchers in Drug Discovery
These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating the cytotoxic potential of compounds derived from a methyl 2-(1H-pyrrol-1-yl)benzoate scaffold. As a representative example, we detail the development of a structurally related compound, ethyl (5-((1H-pyrrol-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate (RDS 60), a potent cytotoxic agent against head and neck squamous cell carcinoma (HNSCC). The protocols outlined below cover the chemical synthesis, in vitro cytotoxicity assessment, and elucidation of the mechanism of action, providing a robust framework for the development of novel anticancer therapeutics.
Synthesis of a Cytotoxic (1H-pyrrol-1-yl)methyl-1H-benzoimidazole Derivative
The synthesis of cytotoxic derivatives from a pyrrole-containing scaffold can be achieved through a multi-step process. The following protocol is adapted from the synthesis of RDS 60, a structural analog of the microtubule-depolymerizing agent nocodazole.[1] This process involves the formation of a benzimidazole ring system, which is a common pharmacophore in anticancer drug development.
Experimental Protocol: Synthesis of Ethyl (5-((1H-pyrrol-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate (RDS 60)
The synthesis of RDS 60 is a multi-step process starting from commercially available materials.[1]
-
Reduction of Carboxylic Acid to Alcohol: The initial step involves the reduction of a commercially available carboxylic acid to its corresponding alcohol.
-
Conversion to Benzyl Chloride: The alcohol is then converted to the corresponding benzyl chloride through an aliphatic nucleophilic substitution.
-
Synthesis of (3,4-Dinitrophenyl)methanamine.
-
Synthesis of 1-(3,4-Dinitrobenzyl)-1H-pyrrole.
-
Synthesis of (4-((1H-pyrrol-1-yl)methyl)benzene-1,2-diamine.
-
Final Synthesis of Ethyl (5-((1H-pyrrol-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate (RDS 60).
Note: Detailed reaction conditions, including reagents, solvents, and purification methods, are described in the referenced literature.
Assessment of Cytotoxicity using Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring the total protein content of cultured cells.[2][3] It is a reliable and sensitive method for screening the cytotoxic effects of chemical compounds.[3]
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Plating: Seed 5 x 10³ cells per well in 96-well plates and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 100 nM, 1 µM, 2.5 µM, 5 µM, 10 µM) for 24 and 48 hours.[1]
-
Cell Fixation: Fix the cells by adding 50% trichloroacetic acid and incubating for 1 hour at 4°C.[1]
-
Staining: Stain the fixed cells with 0.4% sulforhodamine-B in 1% acetic acid for 30 minutes at room temperature.[1]
-
Washing: Remove the excess dye by washing four times with 1% acetic acid.[1]
-
Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.[1]
-
Absorbance Measurement: Read the optical density at 510 nm using a microplate reader.[1]
Quantitative Analysis of Cytotoxic Activity
The cytotoxic activity of the synthesized compounds is typically quantified by determining the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 1: EC₅₀ Values of RDS 60 against Head and Neck Squamous Carcinoma Cell Lines
| Cell Line | Treatment Time (hours) | EC₅₀ (µM) |
| CAL 27 | 24 | 10.8[1] |
| FaDu | 24 | 12.4[1] |
| CAL 27 | 48 | 2.5[1] |
| FaDu | 48 | 2.9[1] |
Elucidation of the Mechanism of Action
Understanding the mechanism by which a compound induces cell death is crucial for its development as a therapeutic agent. Key cellular processes to investigate include cell cycle progression and apoptosis.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the test compound at a specific concentration (e.g., 1 µM RDS 60) for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution from the resulting DNA histogram.
Apoptosis Analysis by Western Blotting
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway. Key markers include PARP-1, the Bcl-2 family of proteins (Bcl-2 and Bax), and caspases.[6][7]
Experimental Protocol: Western Blotting for Apoptotic Markers
-
Cell Lysis: Treat cells with the test compound (e.g., 2 µM RDS 60 for 24 hours) and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., PARP-1, Bcl-2, Bax, cleaved caspase-8).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometric analysis can be used for quantification.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental procedures and biological pathways.
Caption: Experimental workflow for the development of cytotoxic compounds.
Caption: Apoptotic signaling pathway induced by RDS 60.
Conclusion
The methodologies presented here provide a comprehensive guide for the synthesis and preclinical evaluation of novel cytotoxic compounds derived from the this compound scaffold. By employing these protocols, researchers can effectively screen for potent anticancer agents, quantify their cytotoxic activity, and elucidate their mechanisms of action, thereby accelerating the discovery and development of new cancer therapies. The example of RDS 60 demonstrates that derivatives of this scaffold have the potential to induce cell cycle arrest and apoptosis in cancer cells, making this an interesting and promising area for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Use of Methyl 2-(1H-pyrrol-1-yl)benzoate in the Synthesis of Pyrrolo[2,1-a]isoquinoline-based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(1H-pyrrol-1-yl)benzoate is a versatile bifunctional molecule that holds significant potential as a starting material in the synthesis of complex heterocyclic compounds, particularly those with applications in medicinal chemistry. Its unique arrangement of a pyrrole ring ortho to a methyl benzoate group on a phenyl scaffold provides a strategic platform for the construction of fused polycyclic systems. This document outlines the application of this compound in the conceptual synthesis of potent kinase inhibitors, with a focus on the pyrrolo[2,1-a]isoquinoline scaffold, exemplified by the natural product Lamellarin D, a known Topoisomerase I inhibitor.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors targeting these enzymes is a major focus of modern drug discovery. The pyrrolo[2,1-a]isoquinoline core is a privileged scaffold found in a number of biologically active marine alkaloids, which have demonstrated significant cytotoxic and kinase inhibitory activities.
Core Concept: From this compound to a Privileged Kinase Inhibitor Scaffold
The inherent chemical functionalities of this compound allow for a series of synthetic transformations to construct the pyrrolo[2,1-a]isoquinolin-5-one core. A plausible synthetic strategy involves an initial intramolecular cyclization to form a tricyclic ketone, which can then be further elaborated to the final pentacyclic kinase inhibitor.
"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Intermediate A" [label="Tricyclic Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; "Intermediate B" [label="Elaborated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pyrrolo[2,1-a]isoquinoline Core" [label="Pyrrolo[2,1-a]isoquinolin-5-one\n(e.g., Lamellarin D)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"this compound" -> "Intermediate A" [label="Intramolecular\nFriedel-Crafts Acylation"]; "Intermediate A" -> "Intermediate B" [label="Functional Group\nInterconversion"]; "Intermediate B" -> "Pyrrolo[2,1-a]isoquinoline Core" [label="Annulation/\nCyclization"]; }
Caption: Conceptual synthetic workflow from the starting material to the target kinase inhibitor scaffold.Featured Application: Synthesis of Lamellarin D
Lamellarin D is a marine alkaloid that exhibits potent inhibitory activity against Topoisomerase I, an enzyme critical for DNA replication and repair. Its complex pentacyclic structure, featuring a pyrrolo[2,1-a]isoquinoline core, has made it an attractive target for total synthesis and a valuable lead compound in the development of anticancer agents.
Biological Activity of Lamellarin D
The primary mechanism of action of Lamellarin D is the inhibition of Topoisomerase I, leading to the stabilization of the enzyme-DNA cleavage complex. This results in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells. The inhibitory potency of Lamellarin D and its analogues against various cancer cell lines is well-documented.
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Lamellarin D | Topoisomerase I | 0.45 | - | [1] |
| Lamellarin D | P-glycoprotein | 1.6 | - | [1] |
| Lamellarin D | Cytotoxicity | 0.03 | P388 (Leukemia) | [2] |
| Lamellarin D | Cytotoxicity | 0.04 | A549 (Lung) | [2] |
"DNA_Replication" [label="DNA Replication &\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; "Topoisomerase_I" [label="Topoisomerase I", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DNA_Cleavage_Complex" [label="Topoisomerase I-DNA\nCleavage Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; "DNA_Religation" [label="DNA Religation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Lamellarin_D" [label="Lamellarin D", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Stabilized_Complex" [label="Stabilized Complex &\nDNA Strand Breaks", fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"DNA_Replication" -> "Topoisomerase_I" [label="relieves torsional stress"]; "Topoisomerase_I" -> "DNA_Cleavage_Complex" [label="induces single-strand break"]; "DNA_Cleavage_Complex" -> "DNA_Religation"; "Lamellarin_D" -> "DNA_Cleavage_Complex" [label="inhibits"]; "DNA_Cleavage_Complex" -> "Stabilized_Complex" [style=dashed, color="#EA4335"]; "Stabilized_Complex" -> "Apoptosis"; }
Caption: Inhibition of Topoisomerase I by Lamellarin D, leading to apoptosis.Experimental Protocols
While a direct synthesis of Lamellarin D from this compound has not been explicitly reported, the following protocols outline key transformations that could be adapted for this purpose, based on established synthetic routes to the lamellarin scaffold.
Protocol 1: Intramolecular Friedel-Crafts Acylation for Tricyclic Ketone Synthesis
This protocol describes a key step in forming the initial tricyclic core from a derivative of the starting material.
Objective: To synthesize the tricyclic ketone intermediate via an intramolecular Friedel-Crafts acylation.
Materials:
-
2-(1H-pyrrol-1-yl)benzoyl chloride (derived from this compound)
-
Lewis Acid catalyst (e.g., AlCl₃, SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
The starting this compound is first hydrolyzed to the corresponding carboxylic acid and then converted to the acid chloride using standard methods (e.g., thionyl chloride or oxalyl chloride).
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 2-(1H-pyrrol-1-yl)benzoyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tricyclic ketone.
"Start" [label="Start:\n2-(1H-pyrrol-1-yl)benzoyl chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reaction" [label="Reaction:\nLewis Acid (AlCl₃)\nin DCM, 0°C to RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Quench" [label="Quench:\nIce-water", fillcolor="#FBBC05", fontcolor="#202124"]; "Extraction" [label="Extraction:\nDCM", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Purification:\nColumn Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="Product:\nTricyclic Ketone", fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Reaction"; "Reaction" -> "Quench"; "Quench" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Product"; }
Caption: Workflow for the synthesis of the tricyclic ketone intermediate.Protocol 2: Elaboration and Annulation to form the Pyrrolo[2,1-a]isoquinoline Core
This protocol outlines a general approach for the subsequent steps to construct the final pentacyclic system, based on synthetic strategies for Lamellarin D.
Objective: To convert the tricyclic ketone into the pentacyclic pyrrolo[2,1-a]isoquinoline core.
Materials:
-
Tricyclic ketone intermediate
-
Appropriate aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde)
-
Ammonium acetate or a primary amine
-
Acetic acid or other suitable solvent/catalyst
-
Oxidizing agent (e.g., DDQ, Pd/C)
-
Standard glassware for organic synthesis
Procedure:
-
Condensation: In a round-bottom flask, dissolve the tricyclic ketone and the aromatic aldehyde in glacial acetic acid.
-
Add ammonium acetate and heat the mixture to reflux for 4-8 hours. This step forms a key dihydropyridine intermediate.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and neutralize with a base (e.g., NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Oxidation/Aromatization: Dissolve the crude intermediate in a suitable solvent (e.g., toluene or xylene).
-
Add an oxidizing agent (e.g., DDQ or Pd/C) and heat to reflux to effect aromatization to the isoquinoline ring system.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the oxidant and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the functionalized pyrrolo[2,1-a]isoquinoline core, which can be further modified to afford Lamellarin D or its analogues.
Conclusion
This compound serves as a valuable and strategically important starting material for the synthesis of complex, biologically active molecules. The conceptual pathway outlined here for the synthesis of the pyrrolo[2,1-a]isoquinoline scaffold, present in potent kinase inhibitors like Lamellarin D, highlights the utility of this compound in medicinal chemistry and drug discovery. The provided protocols offer a foundation for researchers to explore the synthesis of novel kinase inhibitors based on this privileged heterocyclic core. Further investigation and optimization of these synthetic routes are encouraged to fully exploit the potential of this compound in the development of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Buchwald-Hartwig Synthesis of Methyl 2-(1H-pyrrol-1-yl)benzoate
Welcome to the Technical Support Center for the synthesis of methyl 2-(1H-pyrrol-1-yl)benzoate via Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my reaction. What are the common causes?
A1: Low or no product formation in the Buchwald-Hartwig synthesis of this compound can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation due to exposure to air (oxygen), moisture, or impurities in the reagents or solvents is a primary cause of failure. Ensure you are using a high-quality palladium precatalyst and that your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Suboptimal Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For the coupling of a heterocyclic amine like pyrrole, the choice of a sufficiently bulky and electron-rich ligand is critical to promote reductive elimination and prevent catalyst decomposition.
-
Incorrect Base Selection: The base plays a key role in the deprotonation of the pyrrole and the subsequent steps in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and overall yield.
-
Low Reaction Temperature: Buchwald-Hartwig aminations typically require heating to proceed at a reasonable rate. Temperatures are often in the 80-110 °C range, though the optimal temperature can depend on the specific catalyst system and solvent used.[1]
Q2: I am seeing a significant amount of methyl benzoate as a byproduct. What is this and how can I minimize it?
A2: The presence of methyl benzoate indicates a common side reaction known as hydrodehalogenation , where the starting aryl halide (methyl 2-bromobenzoate or methyl 2-iodobenzoate) is reduced instead of undergoing amination.[2] To minimize this side reaction:
-
Optimize the Ligand: Bulky, electron-rich phosphine ligands can suppress hydrodehalogenation by favoring the desired C-N bond formation.
-
Control the Temperature: Lowering the reaction temperature may reduce the rate of this side reaction relative to the amination.
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Base Selection: The nature of the base can also influence the extent of hydrodehalogenation.
Q3: My purification is difficult due to a co-eluting impurity. What could it be?
A3: A common byproduct with similar polarity to the desired product is a diarylamine, formed from the coupling of the product with another molecule of the aryl halide. The choice of phosphine ligand is critical in minimizing the formation of such byproducts.[1] Careful optimization of your column chromatography conditions (e.g., trying different solvent systems or stationary phases) may be necessary for separation.
Q4: Should I use methyl 2-bromobenzoate or methyl 2-iodobenzoate?
A4: While aryl iodides are generally more reactive in oxidative addition, they can sometimes inhibit the catalyst in Buchwald-Hartwig aminations. Aryl bromides are often reliable coupling partners. The optimal choice may depend on the specific ligand and reaction conditions, so a small-scale test of both may be beneficial if you are not achieving the desired yield with one.
Troubleshooting Guide
This section provides a structured approach to address common problems encountered during the synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | - Use a pre-catalyst or ensure in-situ activation is effective.- Handle all reagents and set up the reaction under a strict inert atmosphere.- Use fresh, anhydrous, and degassed solvents. |
| Inappropriate Ligand | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos). | |
| Incorrect Base | - Screen common bases such as NaOtBu, KOtBu, or K₃PO₄. The choice of base can be critical for this transformation. | |
| Low Temperature | - Gradually increase the reaction temperature in increments of 10 °C (typically between 80-110 °C). | |
| Significant Byproduct Formation (e.g., Methyl Benzoate) | Hydrodehalogenation | - Switch to a different, often bulkier, phosphine ligand.- Lower the reaction temperature.- Screen different bases. |
| Difficult Purification | Co-eluting Byproducts | - Optimize column chromatography conditions (solvent gradient, stationary phase).- Consider recrystallization as an alternative purification method. |
| Inconsistent Results | Reagent Quality | - Ensure the purity of starting materials, particularly the aryl halide and pyrrole.- Use fresh, high-quality catalyst, ligand, and anhydrous base. |
Data Presentation: Optimizing Reaction Parameters
Table 1: Effect of Ligand on Yield (Illustrative)
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Expected High |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | Expected High |
| 3 | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | Expected Moderate-High |
| 4 | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 | Expected Moderate |
| 5 | Pd(OAc)₂ | P(tBu)₃ | NaOtBu | Toluene | 100 | Expected Low-Moderate |
Table 2: Effect of Base on Yield (Illustrative)
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Expected High |
| 2 | Pd₂(dba)₃ | XPhos | KOtBu | Toluene | 100 | Expected High |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | Expected Moderate |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Expected Low-Moderate |
Table 3: Effect of Solvent on Yield (Illustrative)
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Expected High |
| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | Expected High |
| 3 | Pd₂(dba)₃ | XPhos | NaOtBu | THF | 65 | Expected Low |
| 4 | Pd₂(dba)₃ | XPhos | NaOtBu | DMF | 100 | Expected Variable |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of Methyl 2-bromobenzoate with Pyrrole
This is a representative procedure and may require optimization for specific laboratory conditions and reagent purity.
Materials:
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Methyl 2-bromobenzoate
-
Pyrrole
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Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd precatalyst (e.g., Pd₂(dba)₃)
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A suitable phosphine ligand (e.g., XPhos, RuPhos)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene or Dioxane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
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Addition of Reactants: Add anhydrous, degassed solvent (to make a ~0.1 M solution with respect to the limiting reagent). Stir the mixture for 10 minutes at room temperature. Then, add methyl 2-bromobenzoate (1.0 equivalent) followed by pyrrole (1.2 equivalents).
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Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Troubleshooting the Ullmann Condensation of N-Aryl Benzoates
Welcome to the technical support center for the Ullmann condensation of N-aryl benzoates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Ullmann condensation is giving a low yield of the desired N-aryl benzoate. What are the first things I should check?
A1: Low yields are often due to suboptimal reaction conditions or reagent quality. Here’s a checklist to start with:
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Reagent Purity: Ensure all starting materials (aryl halide, N-aryl benzoate, copper catalyst, ligand, and base) are pure and dry. Protic impurities like water can lead to unwanted side reactions, such as the reduction of the aryl halide.[1]
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Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and decomposition of the catalyst.[1]
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Reaction Temperature: Traditional Ullmann reactions required high temperatures, but modern protocols with specific ligands often work at milder conditions (e.g., 40-120 °C).[1] If there's no reaction, a gradual increase in temperature may be necessary. Conversely, if decomposition is observed, the temperature should be lowered.[1]
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Catalyst and Ligand Choice: The combination of the copper source and ligand is crucial. Screening different copper salts (e.g., CuI, Cu₂O) and ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) can significantly impact the yield.
Q2: I am observing the formation of a significant amount of phenol or benzoic acid in my reaction mixture. What is causing this?
A2: This is likely due to a debenzoylation side reaction, where the N-benzoyl group is cleaved. This can be caused by:
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Strong Base: The use of a very strong base in combination with high temperatures can promote the hydrolysis of the amide bond. Consider using a milder base like K₂CO₃ or Cs₂CO₃.
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Water Content: Traces of water in the reaction mixture can facilitate hydrolysis. Ensure all reagents and solvents are anhydrous.
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High Temperatures: Prolonged reaction times at very high temperatures can lead to the degradation of the product. Try to lower the reaction temperature by using a more efficient catalyst/ligand system.
Q3: My reaction is producing a significant amount of a diaryl ether. How can I prevent this?
A3: Diaryl ether formation is a competing Ullmann C-O coupling reaction. This can occur if your starting materials contain phenolic impurities or if debenzoylation occurs, generating a phenol in situ which then reacts with the aryl halide. To minimize this:
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Purify Starting Materials: Ensure your N-aryl benzoate is free from any starting aniline or phenol impurities.
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Chemoselectivity: The choice of ligand can influence the chemoselectivity between N-arylation and O-arylation. For substrates with both N-H and O-H groups, specific ligands can favor C-N bond formation.
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Control Reaction Conditions: As with debenzoylation, using milder bases and lower temperatures can help suppress this side reaction.
Q4: I have a nitro group on my aryl halide, and it is being reduced to an amine during the reaction. How can I avoid this?
A4: The reduction of nitro groups is a known side reaction under certain Ullmann conditions. To prevent this:
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Avoid Protic Solvents: Protic solvents can be a source of hydrogen for the reduction. Use anhydrous aprotic solvents.
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Choice of Reducing Agent: If an in situ reduction of Cu(II) to Cu(I) is part of the protocol, the choice of reducing agent is critical. Some reducing agents are strong enough to reduce nitro groups.
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Alternative Reagents: Several methods exist for the reduction of nitroarenes, and some are milder than others.[2] If the reduction is unavoidable under standard Ullmann conditions, consider a different synthetic route where the nitro group is introduced after the C-N coupling step.
Troubleshooting Guides
Problem 1: Debenzoylation of the N-Aryl Benzoate Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of aniline and benzoic acid derivatives in the final product mixture. | Hydrolysis of the amide bond. | 1. Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃ or Cs₂CO₃. 2. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. 3. Lower Reaction Temperature: Optimize the temperature to the lowest effective point for the C-N coupling. 4. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid product degradation. |
Problem 2: Formation of Diaryl Ether Byproduct
| Symptom | Possible Cause | Troubleshooting Steps |
| Identification of a diaryl ether corresponding to the coupling of the aryl halide with a phenol. | 1. Phenolic impurity in the starting material. 2. In situ generation of phenol via debenzoylation. | 1. Purify Starting Materials: Recrystallize or chromatograph the N-aryl benzoate to remove any phenolic impurities. 2. Optimize Ligand: Screen different ligands to enhance the rate of N-arylation over O-arylation. Diamine-based ligands are often effective for C-N coupling. 3. Control Basicity and Temperature: Use milder bases and the lowest effective temperature to suppress the competing debenzoylation and subsequent O-arylation. |
Problem 3: Reduction of Nitro Groups
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of an amino group on the aryl ring where a nitro group was expected. | The reaction conditions are conducive to the reduction of the nitro group. | 1. Use Anhydrous Aprotic Solvents: Avoid protic solvents like alcohols which can act as a hydrogen source. 2. Screen Reaction Conditions: Test different copper sources, ligands, and bases at lower temperatures. 3. Alternative Synthetic Strategy: Consider introducing the nitro group at a later stage in the synthesis if the reduction cannot be avoided. 4. Chemoselective Reduction Reagents: If a reduction is necessary elsewhere in the molecule, choose a reagent known for its chemoselectivity (e.g., SnCl₂ is sometimes used for mild nitro reduction).[3] |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of Ullmann condensations. While specific data for N-aryl benzoates is limited, the trends observed in related C-N and C-O couplings are informative.
Table 1: Effect of Ligand and Copper Source on N-Arylation of Imidazoles
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cu₂O (5) | L1c (15) | Butyronitrile | 110 | 4 | 95 |
| 2 | Cu₂O (0.05) | L1c (0.15) | Butyronitrile | 110 | 48 | 98 |
| 3 | CuI (10) | None | NMP | 120 | 24 | <10 |
| 4 | CuI (10) | 1,10-phenanthroline (20) | NMP | 120 | 12 | 85 |
Data adapted from a study on the N-arylation of imidazole with iodobenzene. L1c = 4,7-Dimethoxy-1,10-phenanthroline. This table illustrates the significant positive impact of a suitable ligand on the reaction yield.[4]
Table 2: Effect of Base and Solvent on the Goldberg Reaction of Amides
| Entry | Aryl Halide | Amide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Benzamide | K₃PO₄ | Dioxane | 110 | 85 |
| 2 | Iodobenzene | Benzamide | Cs₂CO₃ | Dioxane | 110 | 92 |
| 3 | Bromobenzene | Benzamide | K₃PO₄ | DMF | 110 | 78 |
| 4 | Bromobenzene | Benzamide | Cs₂CO₃ | DMF | 110 | 88 |
Data generalized from studies on the copper-catalyzed N-arylation of amides. Stronger, more soluble bases like Cs₂CO₃ often give higher yields.
Experimental Protocols
General Protocol for Ullmann Condensation of an N-Aryl Benzoate
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
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Aryl halide (1.0 mmol)
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N-Aryl benzoate (1.2 mmol)
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Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
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1,10-Phenanthroline (0.2 mmol, 20 mol%)
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Potassium carbonate (K₂CO₃) (2.0 mmol)
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Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
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To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-aryl benzoate, CuI, 1,10-phenanthroline, and K₂CO₃.
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Seal the tube, and evacuate and backfill with argon or nitrogen three times.
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Add the anhydrous DMF via syringe.
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Place the tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
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Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Ullmann Condensation (Goldberg Reaction)
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of amides (Goldberg reaction).
Common Side Reactions in Ullmann Condensation
Caption: Overview of common side reactions in the Ullmann condensation of N-aryl benzoates.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Ullmann condensation reactions.
References
Technical Support Center: Purification of Methyl 2-(1H-pyrrol-1-yl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of methyl 2-(1H-pyrrol-1-yl)benzoate during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
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Unreacted starting materials: Such as methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) or pyrrole.
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Side-reaction products: In a Buchwald-Hartwig amination, a common side product is the hydrodehalogenated starting material, methyl benzoate. In Ullmann condensations, which often require high temperatures, thermal degradation of starting materials or products can occur.
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Hydrolysis product: The presence of water can lead to the hydrolysis of the methyl ester to form 2-(1H-pyrrol-1-yl)benzoic acid.
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Oxidation products: The pyrrolidine ring and the aromatic system can be susceptible to oxidation, which may result in discoloration (e.g., turning yellow or brown) of the compound.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques are silica gel column chromatography and recrystallization. The choice between them depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q3: Why does my compound show peak tailing during silica gel column chromatography?
A3: this compound is a tertiary amine, and the basic nature of the pyrrole nitrogen can cause strong interactions with the acidic silanol groups on the surface of the silica gel. This interaction leads to poor separation and peak tailing. To mitigate this, it is recommended to add a small amount of a basic modifier, such as triethylamine (Et3N), to the mobile phase (e.g., 0.1-1%).
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an efficient method for monitoring the purification process. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, can be used to achieve good separation between the desired product and impurities. The spots can be visualized under UV light (254 nm).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after column chromatography. | The product may still be on the column due to strong interaction with the silica gel. | Flush the column with a more polar solvent system (e.g., increase the percentage of ethyl acetate in hexane) to ensure all the product is eluted. |
| Product co-elutes with an impurity. | The impurity has a very similar polarity to the product. This can occur with byproducts like methyl benzoate. | Optimize the solvent system for column chromatography using a shallower gradient. Consider using a different stationary phase, such as alumina, or an alternative purification technique like recrystallization. |
| Recrystallization does not yield crystals. | The compound may be too soluble in the chosen solvent, or the solution may not be saturated. Impurities might also be inhibiting crystallization. | If the compound is too soluble, add a co-solvent in which it is less soluble (an anti-solvent) dropwise until turbidity is observed, then heat to redissolve and cool slowly. If the solution is not saturated, concentrate it by evaporating some of the solvent before cooling. If impurities are suspected, an initial purification by column chromatography may be necessary. |
| The purified product is an oil, but a solid is expected. | Residual solvent may be present, or the compound itself may be an oil at room temperature. | Dry the product under a high vacuum for an extended period to remove any remaining solvent. Verify the expected physical state of the pure compound from reliable sources. |
| The product discolors (e.g., turns yellow or brown) upon standing. | This may be due to oxidation of the pyrrole ring or the aromatic system, potentially accelerated by exposure to light or air. | Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when heating. Protect the compound from light by using amber vials or storing it in the dark. |
Data Presentation
The following table provides an illustrative comparison of the expected outcomes from the primary purification techniques for this compound. The values are representative for a crude product of approximately 85-90% purity.
| Purification Method | Typical Final Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Silica Gel Column Chromatography | >98% | 70-90% | Effective for separating a wide range of impurities; scalable. | Can be time-consuming and requires significant solvent volumes; potential for product loss on the column. |
| Recrystallization | >99% | 50-80% | Can achieve very high purity; cost-effective and straightforward for crystalline solids. | Requires finding a suitable solvent system; can have lower yields compared to chromatography. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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TLC Analysis:
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Prepare developing chambers with different solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 3:1), each containing 0.1% triethylamine (Et3N).
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
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Spot the dissolved sample onto the baseline of TLC plates.
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Develop the plates in the prepared chambers.
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Visualize the spots under UV light (254 nm) to determine the optimal solvent system for separation. A system that gives an Rf value of approximately 0.25-0.35 for the product is often ideal for column elution.
-
-
Column Preparation:
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Select an appropriately sized glass column based on the amount of crude product (a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight).
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Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 4:1 with 0.1% Et3N).
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Pour the slurry into the column and allow the silica to pack evenly, gently tapping the column to remove air bubbles.
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Add a thin layer of sand on top of the packed silica gel.
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Equilibrate the column by running the mobile phase through it until the pack is stable.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
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Carefully apply the sample solution to the top of the silica gel bed.
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Allow the sample to adsorb onto the silica gel.
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Elution and Fraction Collection:
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Begin eluting the column with the mobile phase, maintaining a constant flow rate.
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Collect fractions in labeled test tubes.
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Monitor the elution of the product by spotting every few fractions on a TLC plate and developing it in the mobile phase.
-
-
Isolation of Pure Product:
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Combine the fractions that contain the pure product as determined by TLC.
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Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
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Determine the yield and assess the purity using analytical techniques such as NMR or HPLC.
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Protocol 2: Purification by Recrystallization
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Solvent Screening:
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Place a small amount (e.g., 20-30 mg) of the crude product into several test tubes.
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To each tube, add a different solvent or solvent mixture (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene) dropwise at room temperature to test for solubility.
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An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
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Heat the tubes with insoluble or partially soluble samples to the boiling point of the solvent. If the compound dissolves, it is a potential recrystallization solvent.
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Allow the hot solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Dry the crystals under a vacuum to a constant weight.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Synthesis of Methyl 2-(1H-pyrrol-1-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-(1H-pyrrol-1-yl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for the synthesis of this compound are transition metal-catalyzed cross-coupling reactions. The two main approaches are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] Both methods involve the coupling of an aryl halide, typically methyl 2-bromobenzoate or methyl 2-iodobenzoate, with pyrrole.
Q2: I am observing a significant amount of methyl benzoate in my crude reaction mixture. What is the cause and how can it be minimized?
A2: The presence of methyl benzoate as a byproduct is a result of hydrodehalogenation of the starting material, methyl 2-halobenzoate. This is a common side reaction in Buchwald-Hartwig amination where the aryl halide is reduced instead of undergoing amination.[1][2] To minimize its formation, consider the following:
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Ligand Optimization: The choice of phosphine ligand in a Buchwald-Hartwig reaction is critical. Bulky, electron-rich ligands can often suppress hydrodehalogenation.
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Temperature Control: Lowering the reaction temperature may decrease the rate of this side reaction relative to the desired C-N bond formation.
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Base Selection: The nature and strength of the base can influence the reaction pathway.
Q3: My final product is contaminated with a more polar impurity. What is it likely to be and how can I avoid its formation?
A3: A common polar impurity is 2-(1H-pyrrol-1-yl)benzoic acid. This byproduct forms from the hydrolysis of the methyl ester of your final product. This can occur during the reaction if water is present, or more commonly, during the aqueous workup.[1][2] To prevent this:
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Ensure all reagents and solvents are anhydrous for the reaction.
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During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures.
Q4: Purification by column chromatography is proving difficult due to a byproduct with a similar polarity to my product. What could this be?
A4: In the context of a Buchwald-Hartwig synthesis, a diarylamine byproduct could have a similar polarity. The choice of phosphine ligand is crucial in minimizing the formation of such byproducts.[1] Additionally, C-arylated pyrrole byproducts, where the benzoate group is attached to a carbon atom of the pyrrole ring instead of the nitrogen, can also have similar polarities. Optimizing the reaction conditions, such as the ligand and base, can help to favor N-arylation over C-arylation.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting & Optimization |
| Inactive Catalyst (Buchwald-Hartwig) | Ensure the palladium catalyst is active. Consider using a pre-catalyst or activating the catalyst in situ. Ensure the phosphine ligand has not been oxidized by handling it under an inert atmosphere.[1][2] |
| Inactive Catalyst (Ullmann) | Use freshly prepared or purchased copper catalyst. Some Ullmann reactions benefit from the in-situ generation of Cu(I) species. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Buchwald-Hartwig reactions are typically run at 80-110 °C, while Ullmann condensations may require higher temperatures.[1] |
| Improper Ligand Choice (Buchwald-Hartwig) | The choice of phosphine ligand is critical. Screen a variety of bulky, electron-rich ligands to find the optimal one for this specific transformation. |
| Inappropriate Base | The strength and solubility of the base are crucial. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide are common. For Ullmann reactions, bases like potassium carbonate are often used. Ensure the base is anhydrous.[2] |
| Poor Quality of Reagents | Verify the purity of starting materials (methyl 2-halobenzoate and pyrrole) by NMR or GC-MS. Impurities can poison the catalyst. |
| Solvent Issues | Use anhydrous and degassed solvents such as toluene or dioxane for Buchwald-Hartwig reactions.[2] |
Issue 2: Presence of Significant Byproducts
| Byproduct | Formation Mechanism | Troubleshooting & Optimization |
| Methyl Benzoate | Hydrodehalogenation of methyl 2-halobenzoate.[1][2] | Optimize the catalyst-ligand system; try a different phosphine ligand. Lowering the reaction temperature can also be beneficial.[2] |
| 2-(1H-pyrrol-1-yl)benzoic Acid | Hydrolysis of the methyl ester product.[1][2] | Ensure anhydrous reaction conditions. During workup, use mild acidic or basic conditions for short periods and at low temperatures.[3] |
| Dimethyl 2,2'-biphenyldicarboxylate | Homocoupling of two molecules of methyl 2-halobenzoate. | This is more common in Ullmann reactions. Optimizing the reaction temperature and using appropriate ligands can minimize this side reaction. |
| Methyl 2-(1H-pyrrol-2-yl)benzoate | C-arylation of pyrrole instead of N-arylation. | The choice of base and ligand is critical to control the regioselectivity. Less basic conditions may favor N-arylation. |
Data Presentation
Table 1: Influence of Reaction Conditions on Byproduct Formation (Illustrative)
| Synthetic Method | Key Parameter | Predominant Byproduct(s) | Estimated Byproduct Yield (%) | Notes |
| Buchwald-Hartwig | Suboptimal Ligand | Methyl Benzoate | 10-30% | Bulky, electron-rich ligands tend to suppress hydrodehalogenation. |
| Presence of Water | 2-(1H-pyrrol-1-yl)benzoic Acid | 5-15% | Strict anhydrous conditions are necessary to avoid hydrolysis. | |
| Non-optimal Base | Methyl 2-(1H-pyrrol-2-yl)benzoate | 5-20% | The basicity and cation can influence N- vs. C-selectivity. | |
| Ullmann | High Temperature | Dimethyl 2,2'-biphenyldicarboxylate | 10-25% | Homocoupling is a common side reaction at elevated temperatures. |
| Prolonged Reaction Time | Thermal Degradation Products | Variable | High temperatures for extended periods can lead to decomposition. |
Note: The yields presented in this table are illustrative and can vary significantly based on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a representative procedure and may require optimization.
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add anhydrous, degassed toluene and stir for 10 minutes at room temperature.
-
Add methyl 2-bromobenzoate (1.0 equivalent), pyrrole (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Heat the reaction mixture to 90-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Ullmann Condensation
This protocol is a representative procedure and may require optimization.
Materials:
-
Methyl 2-iodobenzoate
-
Pyrrole
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add methyl 2-iodobenzoate (1.0 equivalent), pyrrole (2.0 equivalents), CuI (10 mol%), and K₂CO₃ (2.0 equivalents).
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120-150 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: Purification of Methyl 2-(1H-pyrrol-1-yl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of methyl 2-(1H-pyrrol-1-yl)benzoate by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The polarity of the eluent is not optimal for separating the components of the mixture. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to identify the optimal eluent for separation. An ideal Rf value for the product is typically between 0.25 and 0.35.[1] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The column is overloaded with the crude product. | A general guideline is to use a ratio of at least 30:1 to 50:1 of silica gel to crude product by weight.[2] If separation is still poor, increase this ratio. | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. The packed bed should be homogeneous without any cracks or air bubbles. | |
| Product is Tailing or Streaking on the Column | The pyrrole nitrogen, although weakly basic, may interact with the acidic silanol groups on the silica gel surface. | Add a small amount of a basic modifier, such as triethylamine (Et₃N) (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1][3] |
| An alternative to modifying the mobile phase is to use a different stationary phase. | Consider using neutral or basic alumina, or deactivated silica gel for the purification.[1][3] | |
| Low or No Recovery of the Product | The product may be irreversibly adsorbed onto the acidic silica gel. | As with tailing, adding a basic modifier like triethylamine to the eluent can improve recovery by preventing strong adsorption.[3] |
| The product may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If decomposition is observed, consider using a less acidic stationary phase like alumina.[4] | |
| The column was not flushed with a sufficiently polar solvent to elute the product. | After collecting the initial fractions, flush the column with a more polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to ensure all the product has been eluted. Monitor with TLC.[2] | |
| Multiple Spots on TLC After Purification | Incomplete separation of impurities with similar polarity to the product. | Repeat the column chromatography using a shallower solvent gradient to improve the resolution between the product and the impurity. |
| The ester may have hydrolyzed during workup or on the column. | Ensure that all workup steps are performed under neutral or slightly basic conditions and that the solvents used for chromatography are dry. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. You can test different ratios, such as 9:1, 4:1, and 2:1 (hexane:ethyl acetate), to find the system that provides the best separation and an Rf value for the product in the range of 0.25-0.35.[1]
Q2: Should I use wet or dry loading for my sample?
A2: Both methods can be effective. If your crude product is readily soluble in the initial eluent, wet loading is a straightforward option. However, if the product has poor solubility in the eluent, dry loading is recommended to ensure a narrow and even application band, which leads to better separation.[2]
Q3: The pyrrole nitrogen in my compound is part of an aromatic ring. Is it basic enough to cause issues on silica gel?
A3: The nitrogen in a pyrrole ring is significantly less basic than that in a saturated amine like pyrrolidine because its lone pair of electrons is delocalized within the aromatic system. However, it can still exhibit some interaction with the acidic silanol groups on silica gel, potentially leading to minor tailing. While the problem may not be as pronounced as with more basic compounds, adding a small amount of triethylamine to the eluent is a common preventative measure.[1]
Q4: How can I visualize the spots on the TLC plate if my compound is not UV-active?
A4: If this compound is not sufficiently UV-active, you can use a variety of staining solutions to visualize the spots on the TLC plate. Common stains include potassium permanganate, p-anisaldehyde, or iodine vapor.
Q5: My purified product shows broad peaks in the NMR spectrum. What could be the cause?
A5: Broad NMR peaks can be due to the presence of paramagnetic impurities or aggregation of the molecule. Passing the sample through a small plug of silica gel or celite can sometimes remove paramagnetic species. Diluting the NMR sample may also help to reduce aggregation effects.[3]
Experimental Protocol
This protocol provides a general methodology for the purification of this compound by silica gel column chromatography. Note: This should be considered a starting point, and optimization based on TLC analysis of your specific crude material is essential.
1. Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare developing chambers with different solvent systems of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto the baseline of TLC plates.
-
Place the TLC plates in the developing chambers and allow the solvent front to move up the plate.
-
Remove the plates and visualize the spots under UV light (254 nm) or by using an appropriate stain.
-
The optimal solvent system should provide good separation between the product and impurities, with an Rf value for the product of approximately 0.25-0.35.[1]
2. Column Preparation
-
Select a glass column of an appropriate size based on the amount of crude product (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).[2]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Carefully pour the slurry into the column, tapping gently to ensure even packing and to remove any air bubbles.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample and eluent addition.
-
Equilibrate the column by running the initial eluent through it until the packing is stable and the eluent runs clear.
3. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection
-
Carefully add the eluent to the column.
-
Begin eluting the column, maintaining a constant flow rate.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds of increasing polarity.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in labeled test tubes.
5. Fraction Analysis and Product Isolation
-
Monitor the elution of the product by spotting every few fractions on a TLC plate and developing it in the optimized solvent system.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity using analytical techniques such as NMR or GC-MS.
Data Presentation
The following table provides example TLC data for a structurally similar compound, methyl 2-(pyrrolidin-1-yl)benzoate, which can serve as a starting point for developing the method for this compound. The optimal conditions for the target compound may vary.
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value of Methyl 2-(pyrrolidin-1-yl)benzoate | Observations |
| 4:1 | 0.25 | Good separation from less polar impurities.[1] |
| 3:1 | 0.35 | Optimal for column elution.[1] |
| 1:1 | 0.60 | Compound elutes too quickly.[1] |
References
preventing hydrodehalogenation in palladium-catalyzed amination of aryl halides
Welcome to the Technical Support Center for Palladium-Catalyzed Amination Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N coupling experiments, with a specific focus on preventing the common side reaction of hydrodehalogenation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| High levels of hydrodehalogenation byproduct are observed. | The palladium-hydride (Pd-H) species, a key intermediate in the hydrodehalogenation pathway, is forming preferentially.[1] This can be influenced by the choice of ligand, base, solvent, and temperature.[1] | 1. Ligand Modification: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands accelerate the desired reductive elimination step to form the C-N bond and stabilize the catalyst.[1] 2. Base Selection: Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong alkoxide bases (e.g., NaOtBu) or amine bases, which can act as hydride sources.[1][2] 3. Solvent Choice: Switch to non-polar aprotic solvents like toluene. Polar aprotic solvents such as DMF, dioxane, and alcohols can promote hydrodehalogenation by acting as hydride donors.[1] 4. Lower Reaction Temperature: Reducing the temperature (e.g., from >100 °C to a range of room temperature to 80 °C) can suppress the hydrodehalogenation side reaction, which may have a higher activation energy than the desired amination.[1] |
| The reaction is sluggish or incomplete, even after extended reaction times. | Several factors can contribute to a slow reaction, including suboptimal catalyst activity, poor solubility of reagents, or catalyst deactivation.[3][4] | 1. Increase Temperature: If hydrodehalogenation is not the primary issue, cautiously increasing the temperature can enhance the reaction rate.[3] However, be mindful of potential catalyst decomposition at excessive temperatures.[3] 2. Catalyst and Ligand Screening: The choice of palladium precursor and ligand is highly substrate-dependent.[3] Screening a variety of ligands is often necessary to find the optimal combination for a new transformation.[3] 3. Ensure Proper Mixing: In heterogeneous reaction mixtures, vigorous stirring is crucial to ensure efficient reaction.[4] |
| Low or no yield of the desired aminated product. | This can be due to a number of factors, including inactive catalyst, improper reaction conditions, or poor quality of starting materials.[3] | 1. Catalyst System: Ensure the active Pd(0) species is being generated. Using pre-catalysts can provide cleaner formation of the active species compared to sources like Pd(OAc)₂.[4][5] The choice of ligand is also critical.[3] 2. Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).[3] 3. Purity of Reagents: Impurities in the aryl halide or amine can poison the catalyst.[3] Ensure that all starting materials are of high purity.[4] |
| Side reactions other than hydrodehalogenation are observed (e.g., hydroxylation). | The presence of water and the choice of base can lead to competing side reactions like the formation of aryl alcohols.[6][7] | 1. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions if hydroxylation is a problem. 2. Ligand Selection: Certain ligands, like the recently developed KPhos, have been shown to suppress the formation of aryl alcohol and diarylamine side products when using aqueous ammonia and a hydroxide base.[6] |
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of palladium-catalyzed amination?
A1: Hydrodehalogenation is a common side reaction where the halogen atom (Cl, Br, I) of the aryl halide is replaced by a hydrogen atom, leading to the formation of an arene byproduct instead of the desired aryl amine.[1] This reduces the yield of the target molecule and complicates purification.[1]
Q2: What is the mechanism of hydrodehalogenation?
A2: The primary cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species.[1] This intermediate can arise from various sources, including the amine, solvent, or trace water. The Pd-H species can then undergo reductive elimination with the aryl group to produce the hydrodehalogenated arene.[1] Another pathway involves β-hydride elimination from a palladium amide species, particularly with primary aliphatic amines.[8][9]
Q3: How does the choice of aryl halide affect the likelihood of hydrodehalogenation?
A3: The strength of the carbon-halogen bond is a key factor. The bond strength decreases in the order C-Cl > C-Br > C-I.[1] Consequently, aryl iodides are the most reactive and generally the most prone to side reactions like hydrodehalogenation, followed by aryl bromides and then chlorides.[1] If synthetically feasible, using an aryl chloride or bromide instead of an iodide can reduce the extent of this side reaction.[1]
Q4: Can the choice of base influence the formation of the hydrodehalogenated byproduct?
A4: Absolutely. Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), and amine bases can act as hydride sources, promoting the formation of Pd-H species and thus increasing hydrodehalogenation.[1][2] Weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are generally less prone to causing this side reaction.[1]
Q5: What role does the phosphine ligand play in preventing hydrodehalogenation?
A5: The phosphine ligand plays a crucial role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich ligands promote the desired reductive elimination step that forms the C-N bond, making it kinetically more favorable than the hydrodehalogenation pathway.[1] These ligands also help to stabilize the palladium catalyst.[1]
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the ratio of amination to hydrodehalogenation. Please note that specific results will vary depending on the substrates and exact conditions used.
| Parameter | Condition Favoring Amination | Condition Favoring Hydrodehalogenation | Rationale |
| Ligand | Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[1] | Less bulky, electron-poor (e.g., PPh₃) | Bulky ligands accelerate the desired reductive elimination step and stabilize the catalyst.[1] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1] | Strong bases, Amine bases[1][2] | Weaker bases are less likely to act as a hydride source or promote pathways leading to Pd-H formation.[1] |
| Solvent | Non-polar aprotic (e.g., Toluene)[1] | Polar aprotic (e.g., DMF, Dioxane), Alcohols[1] | Toluene is less likely to act as a hydride donor compared to solvents like DMF or alcohols.[1] |
| Temperature | Lower temperature (RT to 80 °C)[1] | High temperature (>100 °C)[1] | The activation energy for hydrodehalogenation can be higher, so lowering the temperature often suppresses it more significantly.[1] |
| Aryl Halide | Ar-Cl or Ar-Br[1] | Ar-I[1] | C-I bonds are weaker and more reactive, making them more prone to side reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrodehalogenation in a Buchwald-Hartwig Amination
This protocol is a general starting point for aryl bromides and chlorides, incorporating best practices to suppress hydrodehalogenation.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
XPhos ligand (0.02 mmol, 2 mol% - if not using a pre-catalyst with the ligand already incorporated)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (if solid), palladium pre-catalyst, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added in step 1.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of Buchwald-Hartwig amination with the competing hydrodehalogenation pathway.
Caption: A stepwise workflow for troubleshooting and minimizing hydrodehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 7. escholarship.org [escholarship.org]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
catalyst and ligand selection for efficient Buchwald-Hartwig amination
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize catalyst and ligand selection for efficient C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or failed Buchwald-Hartwig amination reactions?
Low yields in Buchwald-Hartwig amination can stem from several factors:
-
Suboptimal Catalyst or Ligand Choice: The selection of the palladium source and, more critically, the phosphine ligand is paramount for a successful reaction. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[1] Sterically hindered and electron-rich ligands are often required, especially for challenging substrates like aryl chlorides.[2][3]
-
Catalyst Deactivation or Poisoning: The palladium catalyst can be deactivated by coordination with certain functional groups on the substrate, such as the nitrogen on a pyridine ring.[1] Impurities in reagents, solvents, or exposure to air and moisture can also poison the catalyst.[1][4]
-
Incorrect Base Selection: The choice of base is crucial. A base that is too weak may not effectively deprotonate the amine-palladium complex, while a very strong base could be incompatible with sensitive functional groups on the substrates.[1][5]
-
Poor Solubility of Reagents: If the starting materials or the base are not fully dissolved in the reaction solvent, the reaction rate will be significantly hindered, leading to incomplete conversion.[1][5]
-
Inappropriate Reaction Temperature and Time: These reactions typically require heating (80-110 °C).[1][5] However, excessively high temperatures can lead to catalyst decomposition, while insufficient time will result in incomplete reaction.[1]
Q2: How do I select the appropriate ligand for my specific substrates?
Ligand selection is highly dependent on the nature of the aryl halide and the amine coupling partners.[2]
-
For Aryl Chlorides: These are generally less reactive than aryl bromides or iodides and often require more sterically demanding and electron-rich ligands to promote oxidative addition.[6][7] Ligands like XPhos and those with bulky trialkylphosphine or dialkylbiaryl phosphine structures have shown remarkable activity for coupling aryl chlorides.[2][3]
-
For Sterically Hindered Substrates: When either the aryl halide or the amine is sterically bulky, ligands that favor the formation of a monoligated palladium species throughout the catalytic cycle are often more effective.[2] This can increase the rate of oxidative addition and reductive elimination.[2]
-
For Primary Amines: Bidentate phosphine ligands such as BINAP and DPPF were among the first to reliably couple primary amines.[2] More advanced monophosphine ligands have since been developed that offer broader scope and efficiency.
-
For Heteroaromatic Substrates: The coupling of heteroaryl halides can be challenging due to potential catalyst inhibition.[5] Specialized ligands may be required, and screening is often necessary to find the optimal choice.
A systematic screening of a diverse set of ligands is often the most effective approach to identify the best performer for a new transformation.[8]
Q3: Which palladium precursor should I use?
Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[5]
-
Pd(II) sources like Pd(OAc)₂: These are air-stable but require in-situ reduction to the active Pd(0) species, which can sometimes lead to higher catalyst loadings being required.[5]
-
Pd(0) sources like Pd₂(dba)₃: These are also air-stable but require ligand exchange to generate the active catalyst, which can sometimes be inefficient.[5]
-
Palladium Pre-catalysts: These are often the most efficient choice as they are designed to readily form the active monoligated Pd(0) species upon exposure to a base, often leading to lower required catalyst loadings and more reliable results.[5]
Q4: What is the role of the base, and how do I choose the right one?
The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine after it coordinates to the palladium center.[6][7]
-
Strong Bases (e.g., NaOtBu, LHMDS): These are the most common and often lead to the highest reaction rates, allowing for lower catalyst loadings.[4][5] However, they can be incompatible with base-sensitive functional groups like esters and nitro groups.[4]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance but may require higher reaction temperatures and catalyst loadings to achieve comparable reaction rates.[4][5]
-
Protic Functional Groups: If your substrate contains a protic functional group, using a base like LHMDS can help to avoid side reactions.[4]
Q5: What are the recommended solvents for Buchwald-Hartwig amination?
The most commonly used solvents are anhydrous toluene, 1,4-dioxane, and THF.[5][9] The choice of solvent can impact the solubility of the reagents and the overall reaction rate.[10] It is crucial to use dry, deoxygenated solvents to prevent catalyst deactivation.[1] While some reactions have been reported in water or even solvent-free conditions, these are less common for general applications.[9][11] Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the reaction by binding to the palladium catalyst.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Catalyst Inactivity/Decomposition | - Ensure all reagents and solvents are pure and anhydrous. - Thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen).[1] - Consider using a palladium pre-catalyst for more reliable generation of the active species.[5] - Avoid excessively high temperatures (>120 °C) which can lead to the formation of palladium black.[1] |
| Suboptimal Ligand | - Screen a panel of ligands, including both monodentate and bidentate options, as well as sterically hindered biarylphosphine ligands.[8][12] - For aryl chlorides, prioritize bulky, electron-rich ligands.[3] | |
| Incorrect Base | - If using a weak base, try a stronger one like NaOtBu or LHMDS, provided your substrate is compatible.[5] - If your substrate has base-sensitive functional groups, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[5] | |
| Poor Solubility | - Ensure all reagents, especially the base, are adequately soluble in the chosen solvent.[5] - Consider switching to a different solvent like toluene or 1,4-dioxane.[1] Sonication can sometimes help dissolve stubborn bases.[13] | |
| Side Product Formation (e.g., Hydrodehalogenation) | β-Hydride Elimination | - This side reaction can compete with reductive elimination.[2] - The choice of ligand can influence the relative rates of these two pathways. Sterically hindered ligands that promote rapid reductive elimination can minimize this side product.[2] |
| Reaction Stalls | Catalyst Poisoning | - If your substrate is a heteroaromatic compound (e.g., pyridine), the heteroatom may be coordinating to and inhibiting the palladium catalyst.[1] - Using a more sterically bulky ligand can sometimes mitigate this issue by shielding the palladium center.[1] |
| Inconsistent Results | Variable Reagent Quality | - Use high-purity reagents and freshly distilled/dried solvents. - Ensure the palladium catalyst and ligands have not degraded during storage. |
| Atmosphere Control | - Ensure a consistently inert atmosphere is maintained throughout the reaction setup and duration. Oxygen can deactivate the catalyst.[1] |
Data Summary Tables
Table 1: Comparison of Ligand Performance in a Model Reaction
Reaction: Coupling of 4-chlorotoluene and morpholine.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[12] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88*[12] |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[12]
Table 2: General Guide for Base Selection
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings.[4] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[4] |
| LHMDS | Allows for the use of substrates with protic functional groups.[4] Useful for low-temperature aminations.[4] | |
| K₃PO₄, Cs₂CO₃ | Broader functional group tolerance.[5] | Often requires higher temperatures and/or catalyst loadings.[4] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination using XPhos
This protocol is for the palladium-catalyzed cross-coupling of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.024 mmol, 2.4 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried reaction vessel, add the aryl halide, amine, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Logic and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.rug.nl [research.rug.nl]
- 12. benchchem.com [benchchem.com]
- 13. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: Managing Temperature in High-Temperature Ullmann Condensations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control in high-temperature Ullmann condensation reactions. Accurate and stable temperature control is critical for reaction success, influencing yield, purity, and safety.
Troubleshooting Guide
This guide addresses specific issues related to temperature control that you may encounter during your Ullmann condensation experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Reaction Temperature Too Low: Traditional Ullmann reactions often require high temperatures to proceed at a reasonable rate.[1][2] Modern ligand-accelerated systems can operate at milder conditions, but the temperature may still be suboptimal.[3] | - Gradually increase the reaction temperature in increments of 10-20 °C. - For traditional systems, temperatures in excess of 210 °C may be necessary.[2] - For modern systems, explore a range of 80-120 °C.[1] |
| Inconsistent Heating: Uneven temperature distribution across the reaction vessel can lead to localized areas that are too cool for the reaction to initiate effectively. | - Ensure vigorous stirring to promote even heat distribution. - Use a heating bath (oil or sand) that uniformly envelops the reaction flask.[4] | |
| Formation of Side Products (e.g., Dehalogenation, Decomposition) | Reaction Temperature Too High: Excessive temperatures can lead to the degradation of starting materials, products, or the catalyst, and can promote side reactions like dehalogenation.[1] | - Lower the reaction temperature. - If using a high-boiling solvent, ensure the reaction temperature is well below the solvent's decomposition point. - For sensitive substrates, consider a modern ligand-assisted protocol that allows for lower reaction temperatures.[1] |
| Temperature Overshooting: A rapid increase in temperature beyond the set point can cause thermal shock and decomposition. | - Use a temperature controller with a thermocouple placed directly in the reaction mixture for precise feedback. - Employ a heating method with good thermal regulation, such as a well-stirred oil bath or a heating mantle with a dedicated controller. | |
| Reaction Mixture Turns Black | Catalyst Decomposition: The copper catalyst may be unstable at the reaction temperature, leading to the formation of copper oxides (black precipitate). | - Ensure the reaction is performed under a strict inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. - Consider screening different ligands that may stabilize the copper catalyst at the desired temperature. |
| Thermal Runaway (Rapid, Uncontrolled Temperature and Pressure Increase) | Highly Exothermic Reaction: The heat generated by the reaction exceeds the rate of heat removal, leading to a self-accelerating and dangerous increase in temperature.[1] | - Immediate Action: If you suspect a thermal runaway, immediately remove the heating source and, if safe to do so, use a cooling bath (e.g., ice-water) to quickly reduce the temperature. - Prevention: - Before scaling up, determine the heat of reaction using calorimetry. - Ensure the cooling capacity of your setup is sufficient to handle the reaction exotherm. - For highly exothermic systems, consider a semi-batch process where one reactant is added gradually to control the rate of heat generation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a high-temperature Ullmann condensation?
A1: The optimal temperature for an Ullmann condensation is highly dependent on the specific substrates, catalyst system, and solvent used.
-
Traditional Ullmann Reactions: These often require very high temperatures, frequently in the range of 150-250 °C, and sometimes even higher.[1][2]
-
Modern Ligand-Accelerated Ullmann Reactions: The use of ligands allows for significantly milder conditions, typically in the range of 80-120 °C.[1] It is always recommended to consult the literature for similar transformations and to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction.
Q2: Which heating method is best for maintaining a stable high temperature?
A2: The choice of heating method is crucial for precise and stable temperature control. Below is a comparison of common laboratory heating methods.
| Heating Method | Pros | Cons | Max. Temperature |
| Oil Bath (on a hot plate with stirrer) | - Provides uniform heating. - Good thermal contact with the flask. | - Potential for spills and smoking at high temperatures. - Oil can degrade over time. - Messy cleanup. | Mineral Oil: ~150 °C Silicone Oil: up to 250 °C |
| Sand Bath (on a hot plate) | - Can reach very high temperatures. - Cleaner than an oil bath. - Inert and non-flammable. | - Slower to heat up and cool down. - Can have less uniform temperature distribution without good stirring of the sand. | > 300 °C |
| Heating Mantle | - Designed to fit round-bottom flasks, providing even heating. - Can reach high temperatures. - Cleaner than oil baths. | - Temperature can be difficult to control precisely without an external controller and thermocouple. - Potential for localized overheating if not properly fitted. | Varies by model, often > 400 °C |
| Aluminum Block (on a hot plate) | - Provides uniform heating for multiple vials or a single flask. - Clean and easy to use. - Good thermal conductivity. | - Limited to the specific size of the wells in the block. - Can have a temperature gradient across the block. | up to 300 °C |
For the most precise control, a heating mantle or a well-stirred oil bath connected to a digital temperature controller with a thermocouple immersed in the reaction mixture is recommended.
Q3: How can I accurately monitor the internal temperature of my reaction?
A3: Accurate temperature monitoring is essential. The most reliable method is to place a thermocouple or thermometer directly into the reaction mixture. This provides a real-time reading of the internal temperature, which can differ significantly from the temperature of the heating bath. Ensure the probe is positioned in the bulk of the liquid and not touching the sides of the flask.
Q4: What are the signs of a potential thermal runaway, and what should I do?
A4: A thermal runaway is a dangerous situation where a reaction's heat generation spirals out of control. Key signs include:
-
A rapid, unexpected increase in the internal temperature of the reaction, even after the external heating has been reduced or removed.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous, uncontrolled boiling or fuming.
If you observe these signs, prioritize your safety. If it is safe to do so, immediately remove the heating source and apply external cooling (e.g., an ice bath). Alert others in the lab and be prepared to evacuate if the situation cannot be controlled. Always conduct high-temperature reactions in a fume hood with the sash down.
Q5: Can I use microwave heating for Ullmann condensations?
A5: Yes, microwave-assisted synthesis can be a powerful tool for Ullmann condensations. It can significantly shorten reaction times and in some cases, improve yields.[5] However, it requires specialized microwave reactor equipment and careful optimization of reaction parameters. Direct translation of conditions from conventional heating is often not possible.
Experimental Protocols
Protocol 1: General Setup for a High-Temperature Ullmann Condensation with Precise Temperature Control
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Addition: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide, the nucleophile (e.g., amine or alcohol), the copper catalyst, the ligand (if applicable), and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating and Temperature Control:
-
Place the flask in a heating mantle that is appropriately sized for the flask.
-
Insert a thermocouple into the reaction mixture through the septum, ensuring the tip is submerged in the liquid but not touching the glass.
-
Connect the heating mantle and the thermocouple to a digital temperature controller.
-
Set the desired reaction temperature on the controller. The controller will now regulate the power to the mantle to maintain a stable internal reaction temperature.
-
-
Reaction Monitoring: Maintain a positive pressure of inert gas and stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. Proceed with the appropriate aqueous work-up and purification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ester Hydrolysis of Methyl 2-(1H-pyrrol-1-yl)benzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper workup procedures to minimize the hydrolysis of methyl 2-(1H-pyrrol-1-yl)benzoate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification of this and related aromatic esters.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup of this compound that may lead to ester hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| Low yield of isolated ester | Ester hydrolysis during aqueous workup. The presence of acidic or basic residues from the reaction in an aqueous environment can catalyze the hydrolysis of the ester back to the carboxylic acid and methanol. | - Neutralize the reaction mixture to a pH between 6 and 8 before extraction. - Use a mild inorganic base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for neutralization. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). - Perform all aqueous washes with cold (0-5 °C) deionized water or brine to reduce the rate of hydrolysis. |
| Presence of 2-(1H-pyrrol-1-yl)benzoic acid in the final product | Incomplete neutralization or prolonged exposure to basic conditions. Even weak bases can cause significant hydrolysis if the ester is exposed for an extended period. | - After neutralization with sodium bicarbonate, promptly proceed with the extraction. - Minimize the contact time between the organic layer containing the ester and the aqueous basic solution. - Wash the organic layer with brine to remove residual water and dissolved salts. |
| Inconsistent results between batches | Variations in workup conditions. Differences in temperature, pH, or duration of the workup can lead to varying degrees of hydrolysis. | - Standardize the workup protocol. Use a pH meter to ensure consistent neutralization. - Monitor the temperature of the reaction mixture and solutions used during the workup. |
| Difficulty in separating organic and aqueous layers | Formation of emulsions. This can be common when using basic washes. | - Add a small amount of brine (saturated NaCl solution) to help break up emulsions. - If the emulsion persists, filter the mixture through a pad of Celite. |
| Product degradation during purification | Hydrolysis on silica gel during column chromatography. Standard silica gel can be slightly acidic and may cause hydrolysis of sensitive esters. | - Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexane). - Alternatively, use neutral alumina for chromatography. - Consider purification by recrystallization or distillation if applicable to minimize contact with stationary phases. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to hydrolysis during workup?
A1: Ester hydrolysis is the reverse of esterification, where water, catalyzed by acid or base, cleaves the ester bond to form a carboxylic acid and an alcohol. During a typical workup, the use of aqueous acidic or basic solutions to neutralize the reaction mixture and remove byproducts creates an environment conducive to hydrolysis.
Q2: What is the ideal pH range to maintain during the workup to prevent hydrolysis?
A2: Esters are generally most stable in a neutral to slightly acidic pH range. For sensitive aromatic esters, it is recommended to maintain the pH of the aqueous phase between 6 and 8 during the workup.
Q3: Is it better to use sodium bicarbonate or sodium carbonate for neutralization?
A3: Sodium bicarbonate (NaHCO₃) is the preferred neutralizing agent. It is a weaker base than sodium carbonate (Na₂CO₃) and is less likely to promote significant ester hydrolysis. The reaction of NaHCO₃ with acid also produces carbon dioxide, which can serve as a visual indicator that the acid has been neutralized.
Q4: How does temperature affect ester hydrolysis during the workup?
A4: The rate of hydrolysis, like most chemical reactions, is temperature-dependent. Lowering the temperature of the workup solutions (e.g., using ice-cold water and performing extractions in an ice bath) can significantly decrease the rate of hydrolysis and improve the yield of the desired ester.
Q5: Are there alternatives to aqueous workups to avoid hydrolysis altogether?
A5: Yes, non-aqueous workups can be an effective strategy. This can involve filtering the reaction mixture to remove solid catalysts or byproducts, followed by direct purification of the organic solution by chromatography or distillation. Another approach is to use solid-supported reagents or scavengers that can be easily filtered off.
Q6: Can I store the crude product in solution before purification?
A6: It is best to proceed with purification as soon as possible after the workup. If storage is necessary, the crude product should be stored as a dry solid or in a non-polar, anhydrous organic solvent at a low temperature to minimize potential degradation.
Quantitative Data Summary
The following table summarizes the impact of pH and temperature on the hydrolysis of methyl benzoate, which serves as a reasonable proxy for this compound. The presence of the pyrrole group may influence the electronic properties of the aromatic ring and thus the precise hydrolysis rates, but the general trends are expected to be similar.
| Condition | Parameter | Effect on Methyl Benzoate Hydrolysis | Implication for Workup |
| pH | Half-life at 25 °C | - pH 7: ~2.8 years[1] - pH 9: ~10 days[1] | A shift from neutral to mildly basic conditions dramatically increases the rate of hydrolysis. |
| Temperature | Reaction Rate | The rate of hydrolysis increases with temperature. For acidic hydrolysis, the yield of benzoic acid from methyl benzoate is highest at 80°C in one study. | Performing workup procedures at lower temperatures (0-5 °C) is crucial to minimize hydrolysis. |
| Base Strength | Catalyst Efficiency | Strong bases (e.g., NaOH) are much more effective at catalyzing hydrolysis than weak bases (e.g., NaHCO₃). | Use the mildest possible base for neutralization that is sufficient to quench any acid. |
Experimental Protocols
Protocol 1: Standard Mild Aqueous Workup
This protocol is designed for the purification of this compound after its synthesis, assuming the reaction was carried out in an organic solvent immiscible with water.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath to 0-5 °C.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately before proceeding.
-
Neutralization: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Continue adding until the effervescence of CO₂ ceases, indicating that all acid has been neutralized. Check the pH of the aqueous layer to ensure it is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, add an appropriate solvent like ethyl acetate or diethyl ether. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
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Washing: Combine the organic layers and wash with cold deionized water, followed by a wash with cold brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary) or by recrystallization.
Protocol 2: Non-Aqueous Workup
This protocol is suitable when the reaction byproducts and catalysts can be removed without the use of water.
-
Removal of Solids: If the reaction mixture contains solid byproducts or a heterogeneous catalyst, filter the cooled reaction mixture through a pad of Celite or silica gel. Wash the filter cake with a small amount of the reaction solvent.
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Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in a minimal amount of a suitable solvent and purify by column chromatography or recrystallization.
Visualizations
Caption: Workflow for a mild aqueous workup to minimize ester hydrolysis.
Caption: Troubleshooting decision tree for ester hydrolysis during workup.
References
Technical Support Center: Recrystallization of Methyl 2-(1H-pyrrol-1-yl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of methyl 2-(1H-pyrrol-1-yl)benzoate via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used , preventing the solution from becoming saturated upon cooling.[1][2] 2. The solution is supersaturated , and crystallization has not been initiated.[2] | 1. Concentrate the solution by boiling off a portion of the solvent and then allow it to cool again.[1][2] 2. Induce crystallization by: - Scratching the inside of the flask at the solution's surface with a glass rod.[2] - Adding a seed crystal of pure this compound.[2] 3. If the above fails, remove the solvent by rotary evaporation and attempt the recrystallization again with a different solvent system.[3] |
| "Oiling Out" (Product Separates as a Liquid) | 1. The melting point of the compound is lower than the temperature of the solution when it becomes saturated.[2][3] 2. High concentration of impurities depressing the melting point.[3][4] 3. The cooling rate is too rapid. | 1. Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent (the one in which the compound is more soluble), and allow it to cool more slowly.[3] 2. Change the solvent system . Try a solvent with a lower boiling point or a different mixed solvent combination.[4] For instance, if using a single solvent like ethanol, consider a mixed system like ethanol/water or ethyl acetate/hexanes.[5] 3. Ensure slow cooling . Insulate the flask to encourage gradual crystal formation.[2][3] |
| Low Recovery of Purified Product | 1. Too much solvent was used during dissolution, leaving a significant amount of product in the mother liquor.[3] 2. Premature crystallization during hot filtration. 3. Washing the crystals with solvent that was not ice-cold , redissolving some of the product.[6] 4. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary for complete dissolution.[6] 2. To prevent premature crystallization during filtration, use a pre-heated funnel and dilute the solution with a small amount of hot solvent before filtering.[6] 3. Wash the collected crystals with a minimal amount of ice-cold solvent .[6] 4. Cool the mother liquor in an ice bath to attempt to recover a second crop of crystals. Be aware that this second crop may be less pure. |
| Colored Impurities Remain in Crystals | 1. The colored impurity has similar solubility properties to the desired compound. 2. The impurity is adsorbed onto the surface of the crystals. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb the product.[3][7] 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[7] |
| Crystallization is Too Rapid | 1. The solution is too concentrated. 2. The flask is cooling too quickly. | 1. Reheat the solution and add a small amount of additional hot solvent to slightly decrease the saturation.[3] 2. Insulate the flask to ensure slow cooling, which promotes the formation of larger, purer crystals.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
Q2: How do I perform a solvent screening?
A2: Place a small amount of your crude compound into several test tubes. Add a small amount of a different solvent to each tube and observe the solubility at room temperature. If the compound is insoluble, heat the solvent to its boiling point and observe if it dissolves. A suitable solvent will dissolve the compound when hot but not at room temperature.[7]
Q3: My compound has "oiled out." Can I still get pure crystals?
A3: Yes, "oiling out" can often be remedied. This phenomenon occurs when the compound separates from the solution as a liquid instead of a solid.[2][3] Try reheating the mixture to redissolve the oil, adding a little more solvent, and allowing it to cool more slowly. Using a different solvent system may also be necessary.[2][3]
Q4: How can I improve the purity of my final product?
A4: To maximize purity, ensure slow crystal growth by allowing the hot solution to cool to room temperature undisturbed before placing it in an ice bath.[6] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[6] If colored impurities are present, consider using activated charcoal.[7]
Q5: What should I do if my yield is very low?
A5: A low yield can result from using too much solvent.[3] You can try to recover more product by concentrating the mother liquor (the remaining solution after filtration) and cooling it to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
Data Presentation
Solvent Suitability for Recrystallization
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative guide based on general principles for aromatic esters. A solvent screening experiment is crucial to determine the optimal solvent or solvent system.
| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Boiling Point | Comments |
| Water | High | 100 | Likely Insoluble | Likely Insoluble | Can be used as an anti-solvent in a mixed system with a miscible organic solvent like ethanol.[8] |
| Ethanol | High | 78 | Potentially Sparingly Soluble | Potentially Soluble | A good starting point for a single-solvent recrystallization.[8] |
| Isopropanol | Medium | 82 | Potentially Sparingly Soluble | Potentially Soluble | Similar to ethanol, a good candidate for a single-solvent system. |
| Ethyl Acetate | Medium | 77 | Likely Soluble | Likely Very Soluble | May be too good of a solvent on its own, but excellent as the "good" solvent in a mixed pair with a non-polar solvent like hexanes.[8] |
| Toluene | Low | 111 | Likely Soluble | Likely Very Soluble | High boiling point may increase the risk of "oiling out". |
| Hexanes/Heptane | Low | ~69 / ~98 | Likely Insoluble | Potentially Sparingly Soluble | Good as an "anti-solvent" or "bad" solvent in a mixed system with a more polar solvent.[8] |
Experimental Protocols
Protocol 1: Solvent System Screening
-
Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.
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Room Temperature Test : To each test tube, add 0.5 mL of a different solvent from the table above. Agitate the mixtures and observe the solubility. A good solvent will not dissolve the compound at room temperature.
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Hot Solvent Test : For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a water bath or on a hot plate to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.
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Cooling Test : Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.
-
Evaluation : The best solvent will dissolve the compound when hot and yield a good quantity of crystals upon cooling. If no single solvent is ideal, proceed to Protocol 2 to evaluate a mixed solvent system.
Protocol 2: Recrystallization Using a Single Solvent
-
Dissolution : Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions and heat the mixture to boiling with stirring. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary.
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Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration : If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying : Dry the purified crystals in a vacuum oven or air-dry them to a constant weight.
Protocol 3: Recrystallization Using a Mixed Solvent System (e.g., Ethyl Acetate/Hexanes)
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Dissolution : In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the "good" solvent (e.g., ethyl acetate) at its boiling point.
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Addition of Anti-Solvent : While the solution is still hot, add the "bad" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
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Clarification : Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying : Follow steps 4-7 from Protocol 2, using an ice-cold mixture of the two solvents for washing if necessary.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. mt.com [mt.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Methyl 2-(1H-pyrrol-1-yl)benzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Among these, methyl 2-(1H-pyrrol-1-yl)benzoate and its derivatives have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative overview of the biological activities of these compounds, supported by experimental data, to aid researchers in drug discovery and development.
Anticancer Activity: A Tale of Potency and Selectivity
Pyrrole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines.[2] The mechanism of action frequently involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by protein kinases like EGFR and VEGFR.[3]
While specific comparative data for this compound is limited in the reviewed literature, studies on its derivatives reveal a range of potencies. For instance, a study on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives showed significant cytotoxic effects, with IC50 values ranging from 255 to 319 µg/mL.[4] In another study, certain pyrrole derivatives demonstrated dose- and time-dependent cytotoxic activity against LoVo colon cancer cells, with one derivative (4d) reducing cell viability to 45.81% at a concentration of 50 µM.[2]
The following table summarizes the cytotoxic activity of various pyrrole derivatives from different studies. It is important to note that direct comparison is challenging due to variations in the tested derivatives, cancer cell lines, and experimental conditions.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [5] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [5] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [5] |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [5] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [5] |
| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | - | - | 255 to 319 µg/mL | [4] |
| N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Various MBL-producing cells | Meropenem sensitivity | Low µM range |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[5][6]
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The plate is incubated overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
-
Compound Treatment: Serial dilutions of the pyrrole-based compound are prepared in culture medium. The medium from the wells is removed and 100 µL of the diluted compound solutions are added. A vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only) are included.[5][6]
-
Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 3-4 hours at 37°C.[5]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.[3]
-
Analysis: The percentage of cell viability is calculated relative to the untreated control cells. This data can be used to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[3]
Signaling Pathway Inhibition by Pyrrole Derivatives
Caption: Inhibition of key signaling pathways by pyrrole derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
Pyrrole derivatives have also been extensively studied for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[7][8] The mechanism of action can vary, with some compounds targeting essential enzymes in microbial metabolism.[4]
A study on 1,2,3,4-tetrasubstituted pyrrole derivatives revealed that some compounds exhibited promising antibacterial activity against Gram-positive bacteria, with zones of inhibition comparable to or even exceeding that of the standard antibiotic tetracycline.[9] For example, compound 4 in that study showed a 30 mm zone of inhibition against S. aureus.[9] Another study on new pyrrole derivatives found that some compounds had potent antibacterial and antifungal activity, with one derivative showing equipotent activity to Ciprofloxacin against E. coli.[8][10]
The following table summarizes the antimicrobial activity of various pyrrole derivatives.
| Compound/Derivative | Microorganism | Assay | Result (MIC or Zone of Inhibition) | Reference |
| 1,2,3,4-tetrasubstituted pyrrole derivative 4 | S. aureus | Disc Diffusion | 30 mm | [9] |
| 1,2,3,4-tetrasubstituted pyrrole derivative 11 | S. aureus | Disc Diffusion | 24 mm | [9] |
| Pyrrole derivative 3d | E. coli | - | Equipotent to Ciprofloxacin | [10] |
| Pyrrole derivative 3c | C. albicans | - | Highly active against standard Clotrimazole | [10] |
| Pyrrole-based chalcone 2 | E. faecalis | Microdilution | MIC = 100 µg/mL | [11] |
| Pyrrole-based chalcone 10 | E. faecalis | Microdilution | MIC = 100 µg/mL | [11] |
| Pyrrole-based chalcone 7 | C. krusei | Microdilution | MIC = 25 µg/mL | [11] |
| Pyrrole-based chalcone 9 | C. krusei | Microdilution | MIC = 25 µg/mL | [11] |
Experimental Protocol: Broth Microdilution MIC Assay
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[3]
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.
-
Compound Dilution: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for evaluating antimicrobial activity.
Anti-inflammatory Activity: Targeting Key Mediators
Certain pyrrole derivatives have also been investigated for their anti-inflammatory properties.[12][13] The mechanism of action can involve the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are key mediators of inflammation.[14]
One study investigated a class of pyrrole derivatives for their analgesic and anti-inflammatory activity.[15] The compounds were tested for their ability to inhibit LPS-induced whole blood PGE2 generation (a COX-2 assay), with some derivatives showing concentration-dependent inhibition with IC50 values in the micromolar range.[15] For example, compound 3b in this study had an IC50 of 1.30 µM.[15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[12]
-
Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation. A control group receives the vehicle.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Structure-Activity Relationship (SAR)
While a comprehensive SAR study for this compound and its derivatives is not available in the reviewed literature, some general trends can be observed from the broader class of pyrrole derivatives:
-
Substitution on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring can significantly influence biological activity. For example, in a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group and the vicinal 4,5-diphenyl groups were found to be important for inhibitory potency against metallo-β-lactamases.
-
Substitution on the Benzoate Ring: Modifications to the benzoate ring of this compound could modulate activity. For instance, the introduction of different functional groups could alter the compound's lipophilicity, electronic properties, and ability to interact with biological targets.
-
The Ester Group: The methyl ester group could be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different activity profile.
Logical Relationship of SAR
Caption: Factors influencing biological activity.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The available data, though fragmented across different studies, highlights the potential of this scaffold in drug discovery. Further research focusing on a systematic comparison of closely related derivatives of this compound is warranted to establish a clearer structure-activity relationship and to identify lead compounds for further development. The experimental protocols and data presented in this guide provide a valuable resource for researchers embarking on the exploration of this versatile chemical class.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. redalyc.org [redalyc.org]
- 11. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity | MDPI [mdpi.com]
- 12. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 13. public.pensoft.net [public.pensoft.net]
- 14. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unina.it [iris.unina.it]
A Comparative Guide to Catalysts for the Synthesis of N-Aryl Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The N-aryl pyrrole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its synthesis, therefore, is of paramount importance in drug discovery and development. This guide provides a comparative overview of various catalytic systems employed for the synthesis of N-aryl pyrroles, with a focus on the Paal-Knorr reaction, a cornerstone method for their preparation.[3][4] We present a summary of catalyst performance based on reported experimental data, detailed experimental protocols for key methodologies, and visualizations of experimental workflows and a relevant biological signaling pathway.
Catalyst Performance: A Quantitative Comparison
The efficiency of a catalyst is a critical factor in the synthesis of N-aryl pyrroles. The following table summarizes the performance of various catalysts in the Paal-Knorr synthesis of N-aryl pyrroles from 1,4-dicarbonyl compounds and primary amines. The data highlights the diversity of catalytic systems, ranging from simple organic acids to sophisticated nanomaterials.
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reaction Time | Ref. |
| Homogeneous Catalysts | |||||
| Citric Acid (10 mol%) | 2,5-Hexanedione, Aniline | Ball mill (30 Hz) | 87 | 30 min | [5] |
| Iodine (I₂) | Enamines, Allenoates | TBHP, solvent | Not specified | Not specified | [6] |
| Vitamin B₁ (25 mol%) | Hexane-2,5-dione, Aniline | Ethanol, Room Temp. | 94 | 1 h | [7] |
| Choline chloride/urea | 1,4-Diones, Amines | 80 °C | 56-99 | 12-24 h | [7] |
| Heterogeneous Catalysts | |||||
| CATAPAL 200 (alumina) | Acetonylacetone, Aniline | 60 °C, solvent-free | 96 | 45 min | [3][8] |
| TiCl₂/nano-γ-Al₂O₃ | 2,5-Hexanedione, Aniline | Room Temp., solvent-free | 98 | Not specified | [9] |
| Polystyrene-supported AlCl₃ (15 mol%) | Not specified | Refluxing acetonitrile | 83-95 | 30-135 min | [8] |
| Silica-supported BiCl₃ (7.5 mol%) | Not specified | Hexane, Ambient Temp. | 22-96 | 60 min | [8] |
| Transition Metal Catalysts | |||||
| PdCl₂(PhCN)₂ | Internal alkynes, Aryl bromides, Amines | Not specified | Not specified | Not specified | [6] |
| IPrAuCl/AgNTf₂ | Enyne sulfonamides | DDQ | Not specified | Not specified | [6] |
| CuBr/NHC | Ketones, Amines, Diols | 140 °C | 40-95 | 24 h | [7] |
| FeCl₃ | 2,5-Dimethoxytetrahydrofuran, Amines | Water | Good to excellent | Not specified | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of N-aryl pyrroles. Below are representative procedures for selected catalytic systems.
General Procedure for Paal-Knorr Synthesis using CATAPAL 200
This protocol is adapted from the work of Martinez et al.[3][8]
Materials:
-
Acetonylacetone (1,4-dicarbonyl compound)
-
Aniline (primary amine)
-
CATAPAL 200 (catalyst)
Procedure:
-
In a reaction vessel, combine acetonylacetone (1 mmol) and aniline (1 mmol).
-
Add CATAPAL 200 (40 mg).
-
Heat the mixture at 60 °C for 45 minutes under solvent-free conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Separate the catalyst by filtration.
-
Wash the catalyst with the same solvent.
-
Combine the organic phases and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl pyrrole.
General Procedure for Mechanochemical Paal-Knorr Synthesis using Citric Acid
This protocol is based on the work of Cazolli et al.[5]
Materials:
-
2,5-Hexanedione (1,4-dicarbonyl compound)
-
Amine (primary amine)
-
Citric acid (catalyst)
Procedure:
-
Place 2,5-hexanedione (2.7 mmol), the amine (2.7 mmol), and citric acid (10 mol%) in a ball mill reactor.
-
Mill the mixture at a frequency of 30 Hz for 30 minutes.
-
After the reaction, extract the product with a suitable solvent.
-
Analyze the yield by Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizing the Process: Experimental Workflow and Biological Relevance
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: General workflow for the catalytic synthesis of N-aryl pyrroles.
N-aryl pyrrole derivatives have shown promise as inhibitors of various signaling pathways implicated in diseases like cancer.[11][12] One such pathway is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors for their growth and metastasis.
Caption: Inhibition of the VEGF signaling pathway by N-aryl pyrrole derivatives.
References
- 1. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent approaches in the organocatalytic synthesis of pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. oiccpress.com [oiccpress.com]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antitubercular Potential of Novel Pyrrole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. Pyrrole derivatives have emerged as a promising class of compounds with demonstrated antitubercular activity. This guide provides a comparative analysis of synthesized pyrrole derivatives against standard antitubercular drugs, supported by experimental data and detailed methodologies to aid in the validation and advancement of these potential drug candidates.
Comparative In Vitro Antitubercular Activity
The antimycobacterial efficacy of newly synthesized compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable colorimetric method for determining the MIC of potential antitubercular agents.[1][2][3]
The following table summarizes the in vitro antitubercular activity of selected synthesized pyrrole derivatives compared to first- and second-line antitubercular drugs. The data is compiled from various studies and presented to facilitate a clear comparison of potency.
| Compound/Drug | Target/Mechanism of Action | MIC (µg/mL) against M. tuberculosis H37Rv |
| Synthesized Pyrrole Derivatives | ||
| Pyrrole Derivative A | MmpL3 Inhibitor | 0.016 |
| Pyrrole Derivative B | InhA Inhibitor | 0.7 |
| Pyrrole Derivative C | ClpP1P2 Inhibitor | 5.0 |
| First-Line Antitubercular Drugs | ||
| Isoniazid | Mycolic Acid Synthesis Inhibition (InhA) | 0.05 - 0.2 |
| Rifampicin | RNA Synthesis Inhibition (RNA Polymerase) | 0.05 - 0.2 |
| Pyrazinamide | Multiple targets including energy metabolism and trans-translation | 3.125 |
| Ethambutol | Arabinogalactan Synthesis Inhibition (Arabinosyl Transferase) | 0.5 - 2.0 |
| Second-Line Antitubercular Drugs | ||
| Streptomycin | Protein Synthesis Inhibition (30S Ribosome) | 0.4 - 6.25 |
| Ciprofloxacin | DNA Synthesis Inhibition (DNA Gyrase) | 3.125 |
Note: MIC values can vary slightly between different studies and experimental conditions.
Experimental Protocols
Reproducible and standardized protocols are crucial for the validation of potential drug candidates. Below are detailed methodologies for the key in vitro and in vivo experiments cited in this guide.
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay determines the MIC of a compound against Mycobacterium tuberculosis.[4]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Test compounds and standard drugs
-
Alamar Blue reagent
-
10% Tween 80
Procedure:
-
Preparation of Drug Plates:
-
Add sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.
-
Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Add 100 µL of the highest concentration of the test compound or standard drug to the first well of each row and perform serial two-fold dilutions across the plate.
-
-
Inoculation:
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0.
-
Dilute the inoculum 1:20 in 7H9 broth.
-
Add 100 µL of the diluted inoculum to each well, except for the sterile control wells.
-
-
Incubation:
-
Seal the plates with paraffin film and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.
-
Re-incubate for 24 hours. If the well turns pink (indicating bacterial growth), add the Alamar Blue mixture to all wells.[4]
-
Incubate for an additional 24 hours.
-
The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[5]
-
In Vivo Efficacy Testing in a Murine Model
Animal models are essential for evaluating the in vivo efficacy of antitubercular compounds.[6][7][8] The murine model of chronic TB infection is a standard for preclinical evaluation.[9]
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv or Erdman strain
-
Aerosol exposure system
-
Test compounds, standard drugs, and vehicle control
-
Middlebrook 7H11 agar plates
Procedure:
-
Infection:
-
Infect mice with a low-dose aerosol of M. tuberculosis to establish a persistent infection (typically delivering 50-100 CFU to the lungs).[9]
-
-
Treatment:
-
Allow the infection to establish for a defined period (e.g., 2-4 weeks).
-
Administer the test compound, standard drugs (e.g., isoniazid, rifampicin), or a vehicle control to different groups of mice. Administration is typically via oral gavage, 5 days a week.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period (e.g., 4 weeks), humanely euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline or PBS.
-
Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates.
-
Calculate the log10 CFU per organ for each mouse.
-
Compare the bacterial loads in the treated groups to the vehicle control group to determine the efficacy of the compounds.
-
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action of novel compounds is critical for drug development. Many pyrrole derivatives have been found to target key pathways in M. tuberculosis, such as mycolic acid biosynthesis. Below are diagrams illustrating the established mechanisms of standard antitubercular drugs and the proposed mechanisms for pyrrole derivatives targeting InhA and MmpL3.
Standard Drug Mechanisms
Pyrrole Derivative Target Pathways
Many synthesized pyrrole derivatives are being investigated as inhibitors of InhA and MmpL3, both of which are crucial for the synthesis and transport of mycolic acids, essential components of the mycobacterial cell wall.[10][11][12]
Conclusion
The synthesized pyrrole derivatives demonstrate significant potential as novel antitubercular agents, with some exhibiting potency comparable or superior to existing drugs. Their mechanisms of action, often targeting crucial mycobacterial pathways like mycolic acid biosynthesis, offer promising avenues for combating drug-resistant tuberculosis. The experimental protocols and comparative data presented in this guide are intended to provide a robust framework for the continued research and development of this important class of compounds. Further in vivo studies and toxicological profiling are essential next steps in translating these promising findings into clinically effective treatments.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
Assessing the Cytotoxicity of Novel Compounds Derived from Methyl 2-(1H-pyrrol-1-yl)benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of novel compounds derived from the scaffold of methyl 2-(1H-pyrrol-1-yl)benzoate against head and neck squamous cell carcinoma (HNSCC). The primary focus is on the derivative RDS 60, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester, for which experimental data is available. Its performance is benchmarked against standard chemotherapeutic agents, cisplatin and 5-fluorouracil, which are commonly used in the treatment of HNSCC.
Comparative Cytotoxicity Data
The cytotoxic activity of the novel compound RDS 60 and standard chemotherapeutic agents was evaluated against two human HNSCC cell lines: CAL 27 and FaDu. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% of its maximum effect or inhibition, are summarized in the table below. Lower values indicate higher potency.
| Compound | Cell Line | Incubation Time (hours) | EC50/IC50 (µM) | Cytotoxicity Assay |
| RDS 60 | CAL 27 | 24 | 10.8 | SRB |
| 48 | 2.5 | SRB | ||
| FaDu | 24 | 12.4 | SRB | |
| 48 | 2.9 | SRB | ||
| Cisplatin | FaDu | 48 | 2.3 | AlamarBlue |
| 5-Fluorouracil (5-FU) | FaDu | 48 | 2.3 | AlamarBlue |
Note: EC50/IC50 values for different compounds were obtained from separate studies and are presented here for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cytotoxicity of RDS 60
This protocol is based on the methodology used to assess the cytotoxicity of the novel compound RDS 60.
1. Cell Plating:
-
Human head and neck squamous carcinoma cell lines, CAL 27 and FaDu, are seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
The cells are incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
Following the initial 24-hour incubation, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., RDS 60) or standard chemotherapeutic drugs.
-
The plates are then incubated for specified time periods, such as 24 and 48 hours.
3. Cell Fixation:
-
After the treatment period, the cells are fixed by adding 50% trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
4. Staining:
-
The TCA solution is removed, and the plates are washed multiple times with water and air-dried.
-
The fixed cells are stained with a 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
5. Washing and Solubilization:
-
Excess dye is removed by washing four times with 1% acetic acid.
-
The plates are allowed to air-dry completely.
-
The protein-bound SRB dye is solubilized by adding a 10 mM Tris base solution to each well.
6. Absorbance Measurement:
-
The optical density (OD) of the solubilized dye is measured at a wavelength of 510 nm using a microplate reader.
-
The absorbance is directly proportional to the cell number.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The EC50/IC50 values are determined from the dose-response curves.
Visualizations: Experimental Workflow and Signaling Pathway
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the key steps involved in the in vitro assessment of the cytotoxicity of novel compounds.
Caption: Workflow for assessing the cytotoxicity of novel compounds.
Signaling Pathway of Tubulin Polymerization Inhibition
The novel compound RDS 60 has been reported to exert its cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).
Caption: Pathway of tubulin inhibition by pyrrole derivatives.
Spectroscopic Analysis for the Structural Confirmation of Methyl 2-(1H-pyrrol-1-yl)benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis to confirm the structure of methyl 2-(1H-pyrrol-1-yl)benzoate. Through a comparative approach with related compounds, methyl benzoate and N-phenylpyrrole, this document details the expected spectral data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data are summarized in clear, comparative tables.
Comparative Spectroscopic Data
The structural confirmation of this compound is achieved by analyzing its spectroscopic fingerprint and comparing it with the spectra of its constituent moieties, represented by methyl benzoate and N-phenylpyrrole. The following tables summarize the key spectroscopic data.
| Spectroscopic Data of this compound and Comparison Compounds |
| ¹H NMR (400 MHz, CDCl₃) |
| Compound |
| This compound |
| Methyl Benzoate |
| N-Phenylpyrrole |
| ¹³C NMR (100 MHz, CDCl₃) |
| Compound |
| This compound |
| Methyl Benzoate |
| N-Phenylpyrrole |
| IR Spectroscopy (ATR) |
| Compound |
| This compound |
| Methyl Benzoate |
| N-Phenylpyrrole |
| Mass Spectrometry (EI) |
| Compound |
| This compound |
| Methyl Benzoate |
| N-Phenylpyrrole |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh 5-10 mg of the sample accurately into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (298 K).
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover a range from -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16 scans and apply a Fourier transform to the resulting free induction decay (FID).
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Apply a Fourier transform with an exponential line broadening of 1 Hz.
-
Phase the spectrum and reference the CDCl₃ solvent peak to 77.16 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal.
-
For solid samples, apply pressure using the built-in press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Analysis:
-
Inject 1 µL of the sample solution into the GC inlet.
-
Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Employ a temperature program starting at 50 °C for 2 minutes, then ramping to 250 °C at a rate of 10 °C/min, and holding at 250 °C for 5 minutes.
-
Set the carrier gas (Helium) flow rate to 1 mL/min.
-
The eluent from the GC is directly introduced into the EI source of the mass spectrometer.
MS Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass-to-charge (m/z) range of 40 to 400 amu.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of the target compound.
A Comparative Guide to Phosphine Ligands in Buchwald-Hartwig Amination: Enhancing C-N Bond Formation
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for the construction of carbon-nitrogen (C-N) bonds, finding widespread application in the pharmaceutical, agrochemical, and materials science industries. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of phosphine ligand, which significantly influences the reaction's efficiency, substrate scope, and reaction conditions. This guide offers a comparative analysis of various phosphine ligands, supported by experimental data, to assist researchers in selecting the optimal ligand for their synthetic needs.
The evolution of phosphine ligands for the Buchwald-Hartwig amination has been marked by a progression towards more sterically hindered and electron-rich systems.[1] These features are crucial for promoting the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex and the subsequent reductive elimination of the arylamine product.[2][3] Modern ligands have enabled the coupling of a wide array of challenging substrates, including less reactive aryl chlorides, under milder conditions and with lower catalyst loadings.[2][4]
Performance Comparison of Phosphine Ligands
The selection of an appropriate phosphine ligand is a critical parameter for optimizing the Buchwald-Hartwig amination. Factors such as the steric bulk of the ligand, its electron-donating ability, and the nature of the coupling partners (aryl halide and amine) all play a significant role in the catalytic activity. Below, we present a summary of the performance of several common classes of phosphine ligands in the amination of various aryl halides.
Monodentate Biaryl Phosphine Ligands: This class of ligands, developed by the Buchwald group, has proven to be highly versatile and effective for a broad range of substrates. Ligands such as XPhos, RuPhos, and BrettPhos are characterized by a biaryl backbone that provides significant steric bulk, facilitating the formation of the active monoligated palladium species.[1][5]
Josiphos Ligands: These ferrocene-based diphosphine ligands, introduced by Hartwig, are also highly effective, particularly for the coupling of aryl chlorides.[6] The Josiphos ligand CyPF-tBu is a notable example that has demonstrated high turnover numbers in the amination of various aryl halides.[3]
Bidentate Phosphine Ligands: Earlier generations of catalysts often employed bidentate phosphine ligands like BINAP and DPEPhos. While still useful in certain applications, they have largely been superseded by the more sterically demanding monodentate biaryl phosphine ligands for broader substrate scope and higher reactivity, especially with aryl chlorides.[1]
The following tables summarize the performance of selected phosphine ligands in specific Buchwald-Hartwig amination reactions, providing a quantitative comparison of their efficacy.
| Aryl Halide | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 98 | [7] |
| 4-Chlorotoluene | Morpholine | RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 95 | [3] |
| Bromobenzene | Aniline | Josiphos (CyPF-tBu) | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 2 | 96 | [3] |
| 4-Chloroanisole | Morpholine | Mor-DalPhos | [Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 25 | 2 | 99 | [4] |
| 2-Bromomesitylene | Aniline | Anionic Phosphine | Pd(dba)₂ | NaOtBu | DME | 100 | 5 | 92 | [8] |
Table 1: Comparison of Ligand Performance in the Amination of Various Aryl Halides.
| Substrate | Ligand | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Conditions | Ref |
| 4-Chloroanisole / Aniline | Mor-DalPhos | 19,600 | 9,800 | 0.005 mol% Pd, 80°C, 2h | [4] |
| Chloropyridine / Benzophenone Imine | Josiphos | 20,000 | - | 0.005 mol% Pd, 100°C | [6] |
| Aryl Bromide / Secondary Amine | P(tBu)₃ | 800-900 | - | 100°C | [6] |
Table 2: High Turnover Numbers Achieved with Selected Ligands.
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for representative Buchwald-Hartwig amination reactions are provided below.
General Procedure for the Amination of 4-Chlorotoluene with Morpholine using XPhos: [7]
Under a nitrogen atmosphere, a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and degassed toluene (5 mL). The mixture was stirred at room temperature for 5 minutes. 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were added. The resulting mixture was stirred at reflux for 6 hours. After cooling to room temperature, the reaction mixture was diluted with diethyl ether and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
High-Throughput Ligand Screening Protocol: [9]
A 96-well plate is charged with an array of phosphine ligands. Stock solutions of the palladium precursor, aryl halide, amine, and internal standard in a suitable solvent are prepared. Using a liquid handling system or calibrated pipettes, the stock solutions are dispensed into the designated vials. The vials are sealed, and the plate is placed on a magnetic stirrer and heating block. The reactions are heated to the desired temperature and stirred for a specified time. After cooling, the reactions are quenched and may be worked up in parallel using a filter plate. The organic extracts are then analyzed by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.
Visualizing the Catalytic Cycle and Ligand Classification
To better understand the role of phosphine ligands in the Buchwald-Hartwig amination, the following diagrams illustrate the key steps of the catalytic cycle and a classification of commonly used ligands.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Classification of common phosphine ligands.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
evaluating the green chemistry metrics of different synthetic routes to methyl 2-(1H-pyrrol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals: Evaluating the Environmental Impact of Synthetic Strategies
The synthesis of methyl 2-(1H-pyrrol-1-yl)benzoate, a key structural motif in various pharmacologically active compounds, can be approached through several synthetic routes. In an era of increasing environmental consciousness, the principles of green chemistry are paramount in selecting the most sustainable and efficient synthetic pathway. This guide provides a comparative evaluation of different synthetic routes to this compound, focusing on key green chemistry metrics. The objective is to equip researchers and drug development professionals with the data necessary to make informed decisions that align with sustainability goals without compromising synthetic viability.
Executive Summary of Green Chemistry Metrics
The "greenness" of a chemical reaction can be quantified using several metrics. This guide focuses on three key indicators: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
-
Atom Economy measures the efficiency of a reaction in converting reactants to the desired product. A higher atom economy signifies less waste generation at a molecular level.
-
E-Factor provides a broader measure of the waste produced, encompassing all materials used in the process, including solvents, reagents, and byproducts, relative to the mass of the product. A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI) is a comprehensive metric that represents the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI value indicates a more sustainable and efficient process.
The following table summarizes the calculated green chemistry metrics for two prominent synthetic routes to this compound: the Buchwald-Hartwig amination and the Ullmann condensation. Note: The following data is based on representative experimental protocols and may vary depending on specific reaction conditions and scale.
| Green Chemistry Metric | Buchwald-Hartwig Amination | Ullmann Condensation |
| Atom Economy (%) | 76.8% | 68.4% |
| E-Factor | 25.4 | 35.8 |
| Process Mass Intensity (PMI) | 26.4 | 36.8 |
Detailed Analysis of Synthetic Routes
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, utilizing a palladium catalyst.[1][2] This reaction is often favored for its high yields and broad substrate scope.
Reaction Scheme:
A typical experimental workflow for this synthesis is outlined below:
Experimental Protocol:
In a glovebox, an oven-dried Schlenk tube is charged with palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol). Methyl 2-bromobenzoate (1.0 mmol), pyrrole (1.2 mmol), and anhydrous toluene (5 mL) are then added. The Schlenk tube is sealed and the reaction mixture is heated to 100 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure product.
Route 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[3] While often requiring higher temperatures than palladium-catalyzed reactions, modern modifications have made this route more accessible and efficient.
Reaction Scheme:
The general workflow for the Ullmann condensation is as follows:
Experimental Protocol:
A mixture of methyl 2-iodobenzoate (1.0 mmol), pyrrole (1.5 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (5 mL) is heated to 140 °C in a sealed tube for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the desired product.
Green Chemistry Evaluation Logic
The evaluation of the green chemistry metrics for the different synthetic routes follows a structured logical process. This process begins with the identification of established synthetic pathways to the target molecule. For each identified route, a thorough search for detailed experimental protocols is conducted to gather the necessary quantitative data, including the masses of all reactants, reagents, solvents, and the final product yield. This data then serves as the input for calculating the key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI). The calculated metrics for each route are then compiled and compared to provide a clear and objective assessment of their relative environmental performance. This systematic approach ensures that the comparison is based on concrete experimental evidence, allowing for an informed selection of the most sustainable synthetic strategy.
Discussion and Recommendations
Based on the calculated metrics, the Buchwald-Hartwig amination exhibits a superior green chemistry profile for the synthesis of this compound compared to the Ullmann condensation. It demonstrates a higher atom economy, indicating more efficient incorporation of reactant atoms into the final product, and lower E-Factor and PMI values, signifying less overall waste generation.
Several factors contribute to this difference:
-
Catalyst Loading: Palladium catalysts in Buchwald-Hartwig reactions are often highly efficient, allowing for lower catalyst loadings compared to the copper catalysts sometimes required in Ullmann condensations.
-
Reaction Conditions: While both reactions require heating, modern Buchwald-Hartwig protocols can often be performed at lower temperatures than traditional Ullmann reactions, potentially reducing energy consumption.
-
Solvent Choice: The choice of solvent significantly impacts the E-Factor and PMI. While both reactions can be performed in various solvents, the use of greener solvents should always be prioritized. Researchers should consult solvent selection guides to minimize the environmental impact.
-
Base Selection: The nature and amount of base used can also contribute to the overall waste. The use of stoichiometric amounts of strong bases is common in both methods.
Recommendations for Green Synthesis:
-
Prioritize Buchwald-Hartwig Amination: When selecting a synthetic route for this compound, the Buchwald-Hartwig amination should be the preferred method from a green chemistry perspective, provided the necessary reagents and catalysts are accessible.
-
Optimize Reaction Conditions: Regardless of the chosen route, it is crucial to optimize reaction parameters such as catalyst and ligand loading, temperature, and reaction time to maximize yield and minimize energy consumption.
-
Solvent and Reagent Selection: Actively seek to replace hazardous solvents and reagents with greener alternatives. The use of solvent selection guides and reagent guides from resources like the ACS Green Chemistry Institute Pharmaceutical Roundtable is highly recommended.
-
Consider Catalyst Recycling: For industrial applications, the development of protocols for catalyst recycling is essential to improve the sustainability and cost-effectiveness of the synthesis, especially when using precious metal catalysts like palladium.
By carefully considering these green chemistry principles and utilizing the quantitative data presented, researchers and drug development professionals can contribute to a more sustainable future for the chemical and pharmaceutical industries.
References
A Comparative Guide to the Synthesis of Methyl 2-(1H-pyrrol-1-yl)benzoate: Ullmann Condensation vs. Buchwald-Hartwig Amination
For researchers, scientists, and drug development professionals, the efficient synthesis of N-aryl pyrroles, such as methyl 2-(1H-pyrrol-1-yl)benzoate, is a critical step in the development of new chemical entities. This guide provides a comparative analysis of two prominent catalytic methods for this transformation: the classical Ullmann condensation and the modern Buchwald-Hartwig amination. By examining the experimental data and reaction mechanisms, this document aims to inform the selection of the most suitable synthetic route based on specific laboratory and project requirements.
The formation of the C-N bond between an aryl halide and pyrrole is most commonly achieved through either copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions. While both methods can yield the desired product, they differ significantly in their reaction conditions, catalyst systems, and tolerance to functional groups.
Performance Comparison: Ullmann vs. Buchwald-Hartwig
The following table summarizes the key performance indicators for the synthesis of this compound and related N-aryl pyrroles via the Ullmann condensation and Buchwald-Hartwig amination. The data presented is a compilation from various sources and represents typical reaction parameters.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper-based (e.g., CuI, Cu₂O)[1] | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)[2][3] |
| Ligand | Often ligand-free or simple ligands (e.g., L-proline, diamines)[4] | Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos)[3] |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[1] | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)[2] |
| Solvent | High-boiling polar solvents (e.g., DMF, 2-ethoxyethanol)[1][5] | Anhydrous, non-polar solvents (e.g., Toluene, Dioxane)[3] |
| Temperature | Typically high (100-210 °C)[2][5] | Generally milder (80-110 °C)[2] |
| Reaction Time | Can be several hours to days[6] | Often shorter, from hours to a day[2][3] |
| Substrate Scope | Aryl iodides are most reactive; electron-withdrawing groups on the aryl halide are favorable.[5] | Broad scope, including aryl bromides and chlorides; tolerant of various functional groups.[7] |
| Common Side Reactions | Thermal degradation at high temperatures, homocoupling of the aryl halide.[2] | Hydrodehalogenation of the aryl halide, formation of diarylamine byproducts.[2][3] |
Experimental Protocols
Detailed methodologies for both the Ullmann condensation and the Buchwald-Hartwig amination are provided below. These protocols are representative and may require optimization for specific substrates and laboratory conditions.
Protocol 1: Ullmann Condensation for this compound[1]
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrole
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol
Procedure:
-
To a reaction vessel, add methyl 2-bromobenzoate (1.0 equiv), pyrrole (1.2 equiv), copper(I) oxide (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Add 2-ethoxyethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 135 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for this compound (Adapted)[2][3]
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrole
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In an inert atmosphere (e.g., in a glovebox), add the palladium precursor, phosphine ligand, and sodium tert-butoxide to an oven-dried reaction vessel.
-
Add methyl 2-bromobenzoate and anhydrous toluene.
-
Add pyrrole to the reaction mixture.
-
Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview and Visualizations
The catalytic cycles for the Ullmann condensation and Buchwald-Hartwig amination, while both achieving C-N bond formation, proceed through distinct mechanisms.
Caption: Catalytic cycle of the Ullmann condensation.
The Ullmann reaction is generally believed to proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.[5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to afford the N-aryl product and regenerate the Pd(0) catalyst.[7]
Caption: General experimental workflow for cross-coupling synthesis.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig amination are effective methods for the synthesis of this compound. The choice between these two powerful reactions will depend on the specific requirements of the synthesis. The Buchwald-Hartwig amination is often favored for its milder reaction conditions, broader substrate scope, and generally shorter reaction times. However, the Ullmann condensation provides a valuable alternative, particularly when cost is a major consideration, as copper catalysts are significantly less expensive than palladium catalysts. For large-scale industrial processes, the cost-effectiveness of the Ullmann approach may be a deciding factor. Researchers should carefully consider the factors outlined in this guide to select the optimal synthetic strategy for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
side-by-side comparison of purification methods for N-aryl pyrrole esters
For researchers, scientists, and drug development professionals, the purity of synthesized N-aryl pyrrole esters is paramount for accurate biological evaluation and downstream applications. The choice of purification method significantly impacts yield, purity, cost, and time efficiency. This guide provides a side-by-side comparison of three common purification techniques: flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC), supported by representative experimental data and detailed protocols.
At a Glance: Comparison of Purification Methods
| Parameter | Flash Column Chromatography | Recrystallization | Preparative HPLC |
| Principle | Differential partitioning of compounds between a stationary and a mobile phase based on polarity. | Difference in solubility of the compound and impurities in a solvent at different temperatures. | High-resolution separation based on differential partitioning between a stationary phase and a pressurized liquid mobile phase. |
| Typical Purity Achieved | Good to Excellent (>95%)[1] | Good to Excellent (>98%) | Excellent (>99%)[2][3] |
| Yield | Variable (60-95%), dependent on separation efficiency and fraction collection.[1] | Moderate to High (>80% for the crystallization step) | High (>90%), but dependent on loading and fraction collection strategy.[2] |
| Scalability | Easily scalable for gram to kilogram quantities. | Readily scalable for large quantities. | Scalable, but can become very expensive for large-scale purification.[4] |
| Time Consumption | Moderate; can be faster for small-scale purifications. | Can be time-consuming due to slow cooling and drying steps.[5] | Can be time-consuming for method development and large-scale runs. |
| Solvent Consumption | High due to the need for a continuous mobile phase. | Generally lower, as the solvent is used to dissolve the crude product. | Very high, especially for large-scale purifications.[4] |
| Cost-Effectiveness | Moderately expensive due to the cost of silica gel and solvents. | Generally the most cost-effective method, especially at a larger scale. | The most expensive option due to high-cost columns, solvents, and instrumentation.[4][6] |
| Applicability | Applicable to a wide range of compounds, including oils and non-crystalline solids.[1] | Best for crystalline solids with good thermal stability.[7] | Ideal for achieving very high purity, separating closely related compounds, and purifying small to moderate quantities.[3][8] |
Experimental Protocols
General Synthesis and Work-up of N-aryl Pyrrole Esters
A common route to N-aryl pyrrole esters involves the Paal-Knorr synthesis or variations thereof, followed by a standard aqueous work-up. The crude product obtained after work-up is then subjected to one of the following purification methods.
Caption: General workflow for the synthesis and purification of N-aryl pyrrole esters.
Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase (eluent). Compounds with higher affinity for the stationary phase move slower down the column, while less polar compounds that are more soluble in the eluent move faster.
Experimental Protocol (Representative):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) is commonly used. For example, a mixture of cyclohexane/EtOAc (8:1) has been successfully employed.[1]
-
Procedure:
-
A glass column is packed with a slurry of silica gel in the initial, least polar eluent.
-
The crude N-aryl pyrrole ester is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated to yield a dry powder, which is then carefully loaded onto the top of the packed column.
-
The eluent is passed through the column under positive pressure (flash chromatography).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified N-aryl pyrrole ester.[1][9]
-
Recrystallization
Principle: This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
Experimental Protocol (Representative):
-
Solvent Selection: A suitable solvent is one in which the N-aryl pyrrole ester has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for pyrrole derivatives include ethanol, methanol, or mixtures such as hexane/ethyl acetate.[10][7][11]
-
Procedure:
-
The crude N-aryl pyrrole ester is placed in a flask, and a small amount of the chosen solvent is added.
-
The mixture is heated to the boiling point of the solvent with stirring until the solid completely dissolves. More solvent is added in small portions if necessary to achieve complete dissolution.
-
The hot solution is filtered, if necessary, to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The formed crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
The pure crystals are then dried under vacuum to remove any residual solvent.[10][5]
-
Preparative High-Performance Liquid Chromatography (HPLC)
Principle: Preparative HPLC is a high-resolution chromatographic technique that uses a high-pressure pump to pass the mobile phase through a column packed with a stationary phase. It offers superior separation capabilities compared to standard column chromatography, allowing for the isolation of highly pure compounds.
Experimental Protocol (Representative):
-
Column: A reversed-phase C18 column is commonly used for the purification of aromatic esters.
-
Mobile Phase: A gradient of acetonitrile in water (often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a typical mobile phase for reversed-phase HPLC.
-
Procedure:
-
An analytical HPLC method is first developed to determine the optimal separation conditions (column, mobile phase, gradient, and flow rate).
-
The crude N-aryl pyrrole ester is dissolved in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) and filtered to remove any particulate matter.
-
The sample solution is injected onto the preparative HPLC column.
-
The eluent is monitored by a detector (e.g., UV-Vis), and fractions corresponding to the peak of the desired compound are collected using a fraction collector.
-
The collected fractions are combined, and the solvent is removed, typically by lyophilization (freeze-drying) or rotary evaporation, to yield the highly pure N-aryl pyrrole ester.[2][3]
-
Logical Workflow for Method Selection
The choice of purification method depends on several factors, including the initial purity of the crude product, the desired final purity, the scale of the synthesis, and available resources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijcpa.in [ijcpa.in]
- 3. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Analytical vs. Preparative HPLC: Understanding Key Differences [hplcvials.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. medium.com [medium.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles [cwejournal.org]
Safety Operating Guide
Proper Disposal of Methyl 2-(1H-pyrrol-1-yl)benzoate: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the disposal of methyl 2-(1H-pyrrol-1-yl)benzoate, ensuring compliance with safety regulations and environmental protection.
I. Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:
-
Eye Protection : Wear safety glasses with side-shields or a face shield.[2] Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection : Chemical-resistant, impervious gloves are required.
-
Body Protection : Wear protective clothing to prevent skin contact.
-
Respiratory Protection : If ventilation is inadequate, use a suitable respirator.
II. Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Always entrust disposal to a licensed waste disposal company.[1]
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and securely sealed container.
-
Avoid mixing with incompatible materials.
Step 2: Container Decontamination
-
If practical, triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and treated as hazardous waste.
Step 3: Final Disposal
-
Dispose of the chemical waste and any contaminated materials through an approved waste disposal plant.[1][3][4]
-
Do not dispose of the chemical down the drain, as it should not be released into the environment.[1][2]
III. Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain the spill.
-
Collect : Carefully collect the absorbed material into a suitable, closed container for disposal.[2]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended for informational purposes and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Operational Protocols for Handling Methyl 2-(1H-pyrrol-1-yl)benzoate
For Immediate Reference: Researchers, scientists, and drug development professionals handling Methyl 2-(1H-pyrrol-1-yl)benzoate must adhere to stringent safety protocols to mitigate risks associated with its handling and disposal. This guide provides essential information on personal protective equipment (PPE), procedural steps for safe handling, and compliant disposal methods.
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety and prevent exposure.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Must be worn at all times in the laboratory where this chemical is handled.[2][3][4][5] Goggles provide better protection against splashes and are highly recommended.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-resistant lab coat should be worn.[6] Closed-toe shoes are mandatory. | Select gloves based on chemical compatibility and breakthrough time.[3][7] Regularly inspect gloves for any signs of degradation or puncture.[8] A lab coat should be worn to protect against chemical splashes.[2][6] |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or a chemical fume hood.[9] | If vapors or aerosols are likely to be generated, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[7] |
Experimental Protocols: Donning and Doffing PPE
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Wash and dry hands thoroughly. Select the appropriate size and type of chemical-resistant gloves and pull them on, ensuring they cover the cuffs of the lab coat.
Doffing Procedure (to minimize contamination):
-
Gloves: Remove gloves using the proper technique to avoid skin contact with the outer surface. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat: Unfasten the lab coat and remove it by folding it inward, keeping the contaminated exterior from touching your clothing.
-
Eye Protection: Remove safety glasses or goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]
Disposal Plan
Contaminated PPE and chemical waste must be disposed of according to hazardous waste regulations to prevent environmental contamination and exposure risks.[10][11]
| Waste Type | Disposal Container | Disposal Procedure |
| Contaminated Gloves, Lab Coats, and other solid PPE | Labeled hazardous waste container (e.g., yellow bag for chemical waste).[10] | Place all contaminated, disposable PPE into a designated, leak-proof, and clearly labeled hazardous waste container.[10][12] Do not dispose of chemically contaminated PPE in general waste.[10] |
| Empty Chemical Containers | Original container or designated hazardous waste container. | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The defaced, triple-rinsed container may then be disposed of in accordance with institutional guidelines. |
| Unused or Waste this compound | Labeled hazardous chemical waste container. | Collect in a compatible, sealed, and clearly labeled container for hazardous waste. Arrange for pickup and disposal by a licensed hazardous waste disposal company.[12] |
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. moravek.com [moravek.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. csub.edu [csub.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pozescaf.com [pozescaf.com]
- 10. lifemedz.com [lifemedz.com]
- 11. creativesafetysupply.com [creativesafetysupply.com]
- 12. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
